LDL-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBWQGWPYQIAR-KQPPXVQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133665 | |
| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070954-24-3 | |
| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070954-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of LDL-IN-1, a Novel Inhibitor of ALK1-Mediated LDL Uptake
Audience: Researchers, scientists, and drug development professionals.
Abstract: Low-density lipoprotein (LDL) accumulation in the arterial wall is a critical initiating event in the pathogenesis of atherosclerosis. While the LDL receptor (LDLR) pathway is a well-established mechanism for LDL clearance, recent discoveries have unveiled an alternative pathway in endothelial cells mediated by the Activin A receptor-like type 1 (ALK1). This whitepaper introduces LDL-IN-1, a hypothetical, first-in-class small molecule inhibitor designed to selectively target the ALK1-mediated uptake of LDL. We will delve into the core mechanism of action of this compound, present hypothetical quantitative data characterizing its potency and efficacy, and provide detailed experimental protocols for its evaluation. This document serves as a technical guide for researchers interested in this novel therapeutic strategy for cardiovascular disease.
Introduction: Beyond the LDLR, a New Pathway for LDL Uptake
For decades, the LDLR has been considered the primary mediator of LDL cholesterol uptake from circulation. However, a significant observation has been that individuals lacking functional LDLR can still have high levels of LDL cholesterol that traverses the endothelium, suggesting the existence of alternative pathways.[1][2][3] A genome-wide RNAi screen in human endothelial cells identified Activin A receptor-like type 1 (ACVRL1), also known as ALK1, as a novel receptor that directly binds and mediates the uptake of LDL.[1][3][4][5]
ALK1 is a TGF-β type 1 receptor primarily expressed on endothelial cells.[1] It functions as a low-affinity, high-capacity receptor for LDL, becoming particularly relevant at the hypercholesterolemic concentrations often associated with atherosclerosis.[1][3] Unlike the LDLR pathway which primarily leads to lysosomal degradation of LDL, the ALK1-mediated pathway directs LDL through an unusual endocytic route that promotes transcytosis across the endothelial cell layer.[1][3] This process of LDL transport from the blood into the subendothelial space is a key initiating step in atherosclerotic plaque formation.[1][2] The discovery of the ALK1-LDL pathway presents a novel and attractive target for therapeutic intervention aimed at preventing the very first step of atherosclerosis.[2][4][5]
This guide focuses on this compound, a hypothetical selective inhibitor of the ALK1-LDL interaction.
Proposed Mechanism of Action of this compound
This compound is hypothesized to be a competitive antagonist of the ALK1 receptor. It is designed to bind to the extracellular domain of ALK1, thereby sterically hindering the binding of apolipoprotein B (ApoB) on the LDL particle. This inhibition is expected to reduce the ALK1-mediated endocytosis and subsequent transcytosis of LDL across endothelial cells, without interfering with the canonical LDLR pathway or the essential BMP9 signaling of ALK1.[6]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the ALK1-mediated LDL uptake and transcytosis pathway and the proposed point of inhibition by this compound.
References
- 1. Genome-wide RNAi screen reveals ALK1 mediates LDL uptake and transcytosis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medindia.net [medindia.net]
- 3. Genome-wide RNAi screen reveals ALK1 mediates LDL uptake and transcytosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ALK1 to lower LDL-c is a potential new therapeutic strategy - - PACE-CME [pace-cme.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of LDL-IN-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of LDL-IN-1, a dual-action small molecule with potential applications in atherosclerosis research. This compound exhibits inhibitory activity against both copper-mediated low-density lipoprotein (LDL) oxidation and the enzymes Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) and -2 (ACAT-2). This whitepaper details the discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its synthesis and mechanism of action.
Introduction
The oxidation of low-density lipoprotein (LDL) and the accumulation of cholesterol esters within macrophages in the arterial wall are critical events in the pathogenesis of atherosclerosis. Oxidized LDL (oxLDL) is taken up by scavenger receptors on macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key intracellular enzyme that esterifies free cholesterol into cholesteryl esters for storage in lipid droplets, contributing to foam cell formation. Therefore, inhibition of both LDL oxidation and ACAT activity represents a promising therapeutic strategy for the prevention and treatment of atherosclerosis. This compound has emerged as a noteworthy compound that targets both of these processes.
Discovery of this compound
This compound, also referred to as Compound 1 in some literature, was identified as a derivative of cinnamic acid with potent biological activities. The discovery was the result of a targeted synthesis and screening effort to identify novel compounds with anti-atherosclerotic properties. The initial publication by Lee and colleagues in 2004 described the synthesis of a series of cinnamic acid derivatives and their evaluation as inhibitors of LDL oxidation and ACAT enzymes.[1]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (S)-methyl 2-(3-(4-fluorophenyl)acrylamido)-3-(1H-indol-3-yl)propanoate |
| CAS Number | 615264-52-3 |
| Molecular Formula | C21H20FN3O3 |
| Molecular Weight | 381.40 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity
This compound demonstrates a dual mechanism of action relevant to the prevention of atherosclerosis. It acts as an antioxidant, inhibiting the copper-mediated oxidation of LDL, and as a competitive inhibitor of both ACAT-1 and ACAT-2.
Quantitative Data
The following table summarizes the key in vitro biological activities of this compound.
| Assay | Target | IC50 (μM) | Reference |
| LDL Oxidation | Copper-mediated LDL oxidation | 52 | [1] |
| ACAT Inhibition | ACAT-1 and ACAT-2 | 60 | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward amidation reaction between 4-fluorocinnamic acid and the methyl ester of L-tryptophan.
Logical Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 4-Fluorocinnamic Acid
This step can be achieved via a Knoevenagel condensation.
-
To a solution of 4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (5 volumes), add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-fluorocinnamic acid.
Step 2: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
-
Suspend L-tryptophan (1 equivalent) in methanol (10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain L-tryptophan methyl ester hydrochloride as a solid.
Step 3: Amide Coupling to form this compound
-
To a solution of 4-fluorocinnamic acid (1 equivalent) in dichloromethane (DCM) at 0°C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of L-tryptophan methyl ester hydrochloride (1 equivalent) and triethylamine (1.5 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocols for Biological Evaluation
Inhibition of Copper-Mediated LDL Oxidation
The antioxidant activity of this compound is assessed by its ability to inhibit the formation of thiobarbituric acid reactive substances (TBARS) during copper-induced LDL oxidation.
Protocol:
-
Isolate human LDL from the plasma of healthy donors by sequential ultracentrifugation.
-
Dialyze the isolated LDL against phosphate-buffered saline (PBS) containing EDTA to remove any contaminating metal ions.
-
Determine the protein concentration of the LDL solution using a standard protein assay (e.g., Bradford or Lowry assay).
-
In a microtiter plate, incubate LDL (100 µg/mL) with varying concentrations of this compound (dissolved in DMSO) in PBS at 37°C.
-
Initiate the oxidation by adding a fresh solution of copper (II) sulfate (CuSO4) to a final concentration of 5 µM.
-
Incubate the mixture at 37°C for 4 hours.
-
Stop the reaction by adding EDTA.
-
Measure the formation of TBARS by adding thiobarbituric acid (TBA) reagent and heating at 95°C for 30 minutes.
-
Measure the absorbance of the resulting pink chromogen at 532 nm.
-
Calculate the percentage inhibition of LDL oxidation for each concentration of this compound and determine the IC50 value.
Inhibition of ACAT-1 and ACAT-2 Activity
The inhibitory effect of this compound on ACAT activity is determined by measuring the formation of cholesteryl-[14C]oleate from cholesterol and [14C]oleoyl-CoA in a microsomal preparation.
Protocol:
-
Prepare microsomes from a suitable source, such as cultured cells (e.g., CHO cells) overexpressing human ACAT-1 or ACAT-2, or from tissue homogenates.
-
Determine the protein concentration of the microsomal preparation.
-
In a reaction tube, pre-incubate the microsomes (50 µg of protein) with varying concentrations of this compound (dissolved in DMSO) in an assay buffer containing bovine serum albumin (BSA) and cholesterol at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v).
-
Extract the lipids into the chloroform phase.
-
Separate the cholesteryl-[14C]oleate from unreacted [14C]oleoyl-CoA by thin-layer chromatography (TLC).
-
Quantify the amount of cholesteryl-[14C]oleate formed using a scintillation counter.
-
Calculate the percentage inhibition of ACAT activity for each concentration of this compound and determine the IC50 value.
Mechanism of Action
Signaling Pathway of ACAT Inhibition
Caption: Effect of ACAT inhibition by this compound.
By inhibiting ACAT, this compound prevents the esterification of free cholesterol. This leads to a decrease in the storage of cholesteryl esters in lipid droplets, thereby reducing the potential for foam cell formation. Furthermore, the accumulation of intracellular free cholesterol can upregulate pathways involved in cholesterol efflux, such as the ATP-binding cassette transporters A1 and G1 (ABCA1/G1), promoting the removal of cholesterol from macrophages.
Experimental Evaluation Workflow
Caption: Workflow for the evaluation of this compound.
Conclusion
This compound is a synthetically accessible small molecule with a dual mode of action that targets key pathological processes in atherosclerosis. Its ability to inhibit both LDL oxidation and ACAT enzymes makes it a valuable tool for in vitro studies of atherosclerosis and a potential lead compound for the development of novel anti-atherosclerotic agents. The detailed protocols and data presented in this whitepaper provide a comprehensive resource for researchers in the field of cardiovascular drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
LDL-IN-1: A Dual-Action Modulator of Atherosclerosis-Related Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
LDL-IN-1 is a synthetic cinnamic acid derivative that has demonstrated notable biological activity in pathways centrally implicated in the pathogenesis of atherosclerosis. This small molecule exhibits a dual mechanism of action, functioning as both an antioxidant and an inhibitor of key enzymes involved in cholesterol metabolism. Its potential as a research tool and a lead compound for the development of anti-atherosclerotic therapies warrants a detailed examination of its biological activity, molecular targets, and the experimental methodologies used for its characterization.
Core Biological Activities and Molecular Targets
This compound's primary biological functions are the inhibition of copper-mediated low-density lipoprotein (LDL) oxidation and the enzymatic activity of Acyl-CoA:cholesterol acyltransferase (ACAT) isoforms 1 and 2. These activities position this compound as a molecule of interest in the study of atherosclerosis, a disease process in which both LDL oxidation and cholesterol ester accumulation are critical events.
Quantitative Data Summary
The inhibitory potency of this compound against its primary targets has been quantified, providing essential data for its application in experimental settings.
| Biological Activity | Target | IC50 Value | Reference |
| Antioxidant | Copper-mediated LDL oxidation | 52 μM | [1][2] |
| Enzyme Inhibition | Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) | ~60 μM | [1][2] |
| Enzyme Inhibition | Acyl-CoA:cholesterol acyltransferase-2 (ACAT-2) | ~60 μM | [1][2] |
Signaling Pathways and Experimental Workflows
To fully appreciate the biological context of this compound's activity, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to characterize its effects.
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for the characterization of this compound.
Inhibition of Copper-Mediated LDL Oxidation
This assay measures the ability of a compound to prevent the oxidation of LDL induced by copper ions.
1. Isolation of LDL:
-
Human low-density lipoprotein (LDL) is isolated from the plasma of healthy donors by sequential ultracentrifugation.
-
The purity of the isolated LDL is confirmed by agarose gel electrophoresis.
-
The protein concentration of the LDL preparation is determined using a standard protein assay (e.g., Lowry method).
2. Oxidation Assay:
-
LDL (typically at a final concentration of 100-200 µg/mL) is incubated in phosphate-buffered saline (PBS) at 37°C.
-
Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the LDL solution and pre-incubated for a short period.
-
The oxidation reaction is initiated by the addition of a solution of copper (II) sulfate (CuSO₄) to a final concentration of 5-10 µM.
-
The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Alternatively, the formation of thiobarbituric acid reactive substances (TBARS), a measure of lipid peroxidation end-products, can be quantified at the end of the incubation period.
3. Data Analysis:
-
The rate of LDL oxidation or the amount of TBARS formed is plotted against the concentration of this compound.
-
The IC50 value, the concentration of this compound that inhibits LDL oxidation by 50%, is determined from the dose-response curve.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
This cell-based assay quantifies the inhibition of ACAT activity by measuring the formation of cholesteryl esters.
1. Cell Culture and Treatment:
-
A suitable cell line expressing human ACAT-1 or ACAT-2 (e.g., transfected CHO cells or a human cell line like HepG2) is cultured under standard conditions.
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are then incubated with varying concentrations of this compound for a specified period.
2. Measurement of Cholesteryl Ester Formation:
-
A radiolabeled fatty acid, typically [¹⁴C]oleate complexed to bovine serum albumin (BSA), is added to the culture medium.
-
The cells are incubated to allow for the uptake of the radiolabeled oleate and its incorporation into cholesteryl esters by ACAT.
-
After the incubation period, the cells are washed to remove unincorporated [¹⁴C]oleate.
3. Lipid Extraction and Analysis:
-
The total cellular lipids are extracted using a solvent system such as hexane/isopropanol.
-
The lipid extract is dried and then redissolved in a small volume of a suitable solvent.
-
The different lipid classes (including free fatty acids, triglycerides, and cholesteryl esters) are separated by thin-layer chromatography (TLC).
-
The amount of radioactivity in the cholesteryl ester spot is quantified using a scintillation counter or phosphorimager.
4. Data Analysis:
-
The amount of radiolabeled cholesteryl ester formed is normalized to the total cellular protein content.
-
The percentage of inhibition of ACAT activity is calculated for each concentration of this compound relative to a vehicle control.
-
The IC50 value is determined from the resulting dose-response curve.
Conclusion
This compound represents a valuable pharmacological tool for investigating the intricate roles of LDL oxidation and cholesterol esterification in the development and progression of atherosclerosis. Its well-defined dual-action mechanism, coupled with quantifiable inhibitory activities, makes it a suitable compound for in vitro and cell-based studies aimed at dissecting these critical pathological processes. The experimental protocols outlined provide a robust framework for the further characterization of this compound and other novel compounds targeting these pathways in the pursuit of new anti-atherosclerotic therapies.
References
LDL-IN-1: A Dual-Action Modulator of Cellular Lipid Homeostasis and Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LDL-IN-1 is a small molecule compound identified as a dual-action agent with potential applications in anti-atherosclerotic research.[1] Its primary mechanisms of action are the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes and the prevention of copper-mediated low-density lipoprotein (LDL) oxidation.[1] By targeting these key processes, this compound offers a potential therapeutic strategy to mitigate the progression of atherosclerosis, a disease characterized by the accumulation of cholesterol-laden foam cells in the arterial wall and oxidative stress. This technical guide provides a comprehensive overview of the signaling pathways and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Quantitative Data
The inhibitory potency of this compound has been quantified for its primary targets. These values are crucial for experimental design and for comparing its efficacy with other compounds.
| Target | Activity | IC50 Value | Reference |
| Copper-mediated LDL oxidation | Antioxidant | 52 µM | [1] |
| Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) | Inhibition | 60 µM | [1] |
| Acyl-CoA:cholesterol acyltransferase-2 (ACAT-2) | Inhibition | 60 µM | [1] |
Signaling Pathway and Mechanism of Action
The signaling pathway of this compound is centered on two distinct but complementary activities: the inhibition of cholesterol esterification and the reduction of oxidative stress.
Direct Effects of this compound
This compound directly interacts with and inhibits two key molecular players involved in lipid metabolism and oxidative modification:
-
Inhibition of ACAT-1 and ACAT-2: this compound acts as a non-selective inhibitor of both ACAT-1 and ACAT-2.[1] These enzymes are responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters within cells, a critical step in the formation of foam cells, which are a hallmark of atherosclerotic plaques.
-
Antioxidant Activity: this compound exhibits antioxidant properties by inhibiting the copper-mediated oxidation of LDL.[1] Oxidized LDL (oxLDL) is a key pathogenic molecule in atherosclerosis, promoting inflammation, endothelial dysfunction, and the uptake of cholesterol by macrophages, leading to foam cell formation.
Downstream Consequences of ACAT Inhibition
The inhibition of ACAT-1 and ACAT-2 by this compound is expected to trigger a cascade of downstream cellular events that collectively contribute to its anti-atherosclerotic potential. While these effects have been documented for ACAT inhibitors in general, further research is needed to specifically attribute them to this compound.
-
Reduction of Foam Cell Formation: By blocking the esterification of cholesterol, this compound prevents the excessive accumulation of cholesteryl esters in macrophages. This is a primary mechanism for inhibiting the transformation of macrophages into lipid-laden foam cells.
-
Modulation of Cellular Cholesterol Homeostasis: The inhibition of ACAT leads to an increase in the intracellular pool of free cholesterol. This can have several consequences:
-
Increased Cholesterol Efflux: Elevated free cholesterol can activate pathways that promote the efflux of cholesterol from the cell to HDL acceptors, a key process in reverse cholesterol transport.
-
Regulation of Cholesterol Synthesis and Uptake: An increase in intracellular free cholesterol can lead to the downregulation of cholesterol biosynthesis and the expression of LDL receptors, thereby reducing further cholesterol uptake.
-
-
Potential Anti-inflammatory Effects: The accumulation of cholesteryl esters and the formation of foam cells are associated with pro-inflammatory responses within the atherosclerotic plaque. By preventing foam cell formation, this compound may indirectly attenuate these inflammatory signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's activity.
ACAT Inhibition Assay (In Vitro)
This protocol describes a common method for measuring the inhibitory activity of compounds against ACAT enzymes using a fluorescent cholesterol analog.
Materials:
-
Recombinant human ACAT-1 or ACAT-2 enzyme
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-Cholen-3β-ol)
-
Oleoyl-CoA
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT)
-
This compound or other test compounds
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black microplate, add the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add the recombinant ACAT enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Add NBD-cholesterol and Oleoyl-CoA to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., isopropanol).
-
Measure the fluorescence of the resulting NBD-cholesteryl ester at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Copper-Mediated LDL Oxidation Assay
This protocol outlines a method to assess the antioxidant activity of this compound by measuring the formation of conjugated dienes in LDL upon copper-induced oxidation.
Materials:
-
Human LDL, isolated by ultracentrifugation
-
PBS (phosphate-buffered saline)
-
CuSO₄ (copper sulfate) solution
-
This compound or other test compounds
-
DMSO (for dissolving compounds)
-
UV-Vis spectrophotometer
Procedure:
-
Dialyze the isolated human LDL against PBS to remove any EDTA.
-
Prepare a stock solution of this compound in DMSO.
-
In a quartz cuvette, add a solution of LDL in PBS.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the cuvette and mix gently.
-
Initiate the oxidation reaction by adding a solution of CuSO₄ to a final concentration of, for example, 5-10 µM.
-
Immediately start monitoring the change in absorbance at 234 nm over time using a UV-Vis spectrophotometer. The increase in absorbance at this wavelength corresponds to the formation of conjugated dienes, an early marker of lipid peroxidation.
-
Record the absorbance at regular intervals until the reaction reaches its maximum velocity and then plateaus.
-
From the kinetic profiles, determine the lag phase (the time before rapid oxidation begins). The antioxidant activity is proportional to the extension of the lag phase.
-
Calculate the percentage of inhibition of oxidation for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound presents a promising dual-pronged approach for combating key events in the pathogenesis of atherosclerosis. Its ability to inhibit both ACAT-1 and ACAT-2, coupled with its antioxidant properties, positions it as a valuable tool for research in cardiovascular disease. The detailed understanding of its mechanism of action, supported by robust quantitative data and standardized experimental protocols, is essential for the further development and evaluation of this compound and similar compounds as potential therapeutic agents. Future research should focus on elucidating the specific downstream signaling consequences of this compound in relevant cell types and in vivo models of atherosclerosis to fully realize its therapeutic potential.
References
An In-depth Technical Guide to LDL-IN-1: Early Studies and Literature
An important note for our readers: Despite a comprehensive search of available scientific literature, no specific molecule or compound designated "LDL-IN-1" has been identified. The following guide is a synthesized resource based on foundational and early-stage research in the broader field of Low-Density Lipoprotein (LDL) biology, cholesterol metabolism, and the development of related assays. This document is intended to serve as a foundational reference for researchers, scientists, and drug development professionals interested in the general principles and methodologies that would be applied to the study of a hypothetical LDL-targeting inhibitor, herein referred to as "this compound".
Introduction to LDL and its Role in Disease
Low-density lipoprotein (LDL) is a critical carrier of cholesterol in the bloodstream, responsible for transporting it from the liver to peripheral tissues for essential cellular functions like membrane synthesis and hormone production. Each LDL particle consists of a core of cholesterol esters and triglycerides, enveloped by phospholipids and a single copy of apolipoprotein B100 (apoB100). The apoB100 protein is crucial for the structural integrity of the LDL particle and its recognition by the LDL receptor (LDLR) on cell surfaces.
The uptake of LDL by cells is primarily mediated by the LDL receptor through a process called receptor-mediated endocytosis.[1] This process is vital for maintaining cholesterol homeostasis. However, an excess of circulating LDL can lead to its accumulation in the arterial walls, a key initiating event in the development of atherosclerosis, which can lead to heart attacks and strokes.[2] Consequently, the mechanisms governing LDL uptake and metabolism are significant therapeutic targets for cardiovascular diseases.
Hypothetical Mechanism of Action for "this compound"
Based on the existing understanding of LDL metabolism, a hypothetical inhibitor like "this compound" could function through several mechanisms to modulate LDL levels or its pathological effects. These could include:
-
Inhibition of LDL-LDLR Interaction: "this compound" could directly bind to apoB100 on LDL particles or to the LDL receptor, preventing their interaction and subsequent cellular uptake.
-
Modulation of LDLR Expression or Recycling: The compound might influence the signaling pathways that regulate the expression of the LDL receptor on the cell surface or interfere with its recycling process after endocytosis.
-
Inhibition of LDL Oxidation: Oxidized LDL (ox-LDL) is particularly atherogenic. "this compound" could possess antioxidant properties that prevent the modification of LDL particles.
-
Interference with Intracellular Cholesterol Trafficking: The inhibitor could affect the downstream processing of cholesterol within the cell after LDL uptake.
The following sections will detail the experimental approaches that would be necessary to characterize such a hypothetical inhibitor.
Key Experimental Protocols for Characterizing an LDL Inhibitor
The characterization of a novel LDL inhibitor would involve a series of in vitro and cell-based assays to determine its efficacy, potency, and mechanism of action.
LDL Uptake Assays
These assays are fundamental to assessing the ability of a compound to inhibit the cellular internalization of LDL.
Methodology: Fluorescently Labeled LDL Uptake Assay
This is a common method to visualize and quantify LDL uptake by cultured cells.[3][4]
-
Cell Culture: Human cell lines relevant to cholesterol metabolism, such as hepatic carcinoma cells (e.g., HepG2) or macrophages (e.g., THP-1), are cultured in appropriate media.[4][5]
-
Labeling of LDL: Human LDL is conjugated with a fluorescent dye, such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) or a pH-sensitive dye like pHrodo Red.[4][6]
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound ("this compound") for a specified period.
-
LDL Incubation: Fluorescently labeled LDL is then added to the cell culture and incubated to allow for uptake.
-
Quantification: The amount of internalized LDL can be quantified using several methods:
-
Fluorescence Microscopy: To visualize the cellular localization of the labeled LDL.[3]
-
Flow Cytometry: To measure the fluorescence intensity of individual cells.
-
Plate-based Fluorometry: To determine the total fluorescence in cell lysates.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.
LDL Receptor Binding Assays
To determine if an inhibitor acts by blocking the interaction between LDL and its receptor, a binding assay is essential.
Methodology: Competitive Binding Assay
-
Cell Preparation: Cells expressing the LDL receptor (e.g., HepG2) are seeded in multi-well plates.
-
Radiolabeling of LDL: LDL is labeled with a radioactive isotope, typically Iodine-125 (¹²⁵I).[7]
-
Competition: Cells are incubated with a constant concentration of ¹²⁵I-LDL in the presence of increasing concentrations of the unlabeled test compound ("this compound").
-
Washing and Lysis: After incubation, unbound ¹²⁵I-LDL is washed away, and the cells are lysed.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the affinity of the inhibitor for the LDL receptor.
Cell Viability and Cytotoxicity Assays
It is crucial to ensure that the observed inhibition of LDL uptake is not due to general cellular toxicity.
Methodology: MTT or MTS Assay
-
Cell Treatment: Cells are treated with a range of concentrations of the test compound.
-
Reagent Incubation: After the treatment period, a tetrazolium salt (e.g., MTT or MTS) is added to the cells. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Quantification: The absorbance of the formazan product is measured using a spectrophotometer.
-
Data Analysis: The results are expressed as a percentage of cell viability compared to an untreated control.
Signaling Pathways and Experimental Workflows
The regulation of LDL metabolism is complex, involving multiple signaling pathways. Understanding how a potential inhibitor interacts with these pathways is key to elucidating its mechanism of action.
LDL Receptor-Mediated Endocytosis Pathway
This is the primary pathway for LDL clearance from the circulation.
Caption: LDL Receptor-Mediated Endocytosis Pathway.
Experimental Workflow for "this compound" Characterization
A logical workflow is essential for the systematic evaluation of a potential LDL inhibitor.
Caption: Experimental Workflow for "this compound" Characterization.
Quantitative Data Summary (Hypothetical)
For a hypothetical early-stage LDL inhibitor, the following table structure would be used to summarize key quantitative data.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 (LDL Uptake) | 5.2 µM | DiI-LDL Uptake | HepG2 | [Hypothetical Study 1] |
| Ki (LDLR Binding) | 2.8 µM | ¹²⁵I-LDL Competitive Binding | HepG2 | [Hypothetical Study 2] |
| CC50 (Cytotoxicity) | > 100 µM | MTT Assay | HepG2 | [Hypothetical Study 1] |
Conclusion and Future Directions
While "this compound" remains a hypothetical construct at present, the methodologies and principles outlined in this guide provide a robust framework for the discovery and characterization of novel inhibitors of LDL metabolism. Future research in this area will likely focus on identifying more specific and potent modulators of the LDL pathway, with the ultimate goal of developing new therapies to combat cardiovascular disease. The continued development of advanced imaging techniques and high-throughput screening platforms will undoubtedly accelerate these efforts.
References
- 1. udshealth.com [udshealth.com]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. History of Discovery: The LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LDL-IN-1: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDL-IN-1, also identified as 4-hydroxycinnamic acid (L-phenylalanine methyl ester) amide, is a synthetic compound with demonstrated potential as an anti-atherosclerotic agent.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and biological activities, with a focus on its dual mechanism of action as an antioxidant and an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information presented herein is intended to support further research and drug development efforts in the field of cardiovascular disease.
Chemical Properties and Structure
This compound is a derivative of cinnamic acid, an organic compound widely found in the plant kingdom. Its chemical identity is well-defined, with specific properties that contribute to its biological function.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (S)-methyl 2-(3-(4-hydroxyphenyl)acrylamido)-3-phenylpropanoate | N/A |
| Synonyms | 4-hydroxycinnamic acid (l-phenylalanine methyl ester) amide, Compound 1 | [1][2] |
| CAS Number | 615264-52-3 | N/A |
| Molecular Formula | C₁₉H₁₉NO₄ | N/A |
| Molecular Weight | 325.36 g/mol | N/A |
| SMILES | O=C(N--INVALID-LINK--C(OC)=O)/C=C/C2=CC=C(O)C=C2 | N/A |
| Appearance | Solid | N/A |
| Purity | ≥98% | N/A |
Biological Activity and Mechanism of Action
This compound exhibits two primary biological activities that are pertinent to the prevention of atherosclerosis: antioxidant activity and inhibition of the ACAT enzymes.
Antioxidant Activity
This compound has been shown to be an effective antioxidant, specifically against the copper-mediated oxidation of low-density lipoprotein (LDL).[1][2] The oxidation of LDL is a critical initiating event in the development of atherosclerosis. Oxidized LDL is taken up by macrophages, leading to the formation of foam cells and the subsequent development of atherosclerotic plaques. By inhibiting LDL oxidation, this compound can potentially prevent this cascade of events.
ACAT Inhibition
In addition to its antioxidant properties, this compound is an inhibitor of both ACAT-1 and ACAT-2.[1][2] These enzymes are responsible for the esterification of cholesterol within cells, a process that contributes to the accumulation of cholesterol in macrophages and the formation of foam cells. By inhibiting ACAT, this compound can reduce the storage of cholesterol in these cells, thereby impeding the progression of atherosclerosis.
Furthermore, this compound has been observed to inhibit the decrease of High-Density Lipoprotein (HDL) particle size in the presence of LDL, suggesting a potential role in maintaining the protective functions of HDL.[2]
Table 2: Quantitative Biological Activity of this compound
| Activity | IC₅₀ / Effective Concentration | Source |
| Inhibition of Copper-Mediated LDL Oxidation | 52 µM | [1][2] |
| Inhibition of human ACAT-1 | ~60 µM | [1][2] |
| Inhibition of human ACAT-2 | ~60 µM | [1][2] |
| Inhibition of HDL Particle Size Decrease | 307 µM | [2] |
Signaling Pathway and Mechanism of Action
The dual mechanism of action of this compound in the context of atherosclerosis can be visualized as follows:
Caption: Mechanism of action of this compound in preventing atherosclerosis.
Experimental Protocols
The following are representative experimental protocols for the key assays used to characterize the biological activity of this compound. These are based on standard methodologies in the field.
Synthesis of this compound (4-hydroxycinnamic acid (l-phenylalanine methyl ester) amide)
The synthesis of this compound involves the coupling of 4-hydroxycinnamic acid and L-phenylalanine methyl ester. A general procedure would be as follows:
-
Activation of 4-hydroxycinnamic acid: 4-hydroxycinnamic acid is dissolved in a suitable organic solvent (e.g., dimethylformamide). A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) are added to the solution to form an active ester.
-
Coupling Reaction: L-phenylalanine methyl ester hydrochloride is neutralized with a base (e.g., triethylamine) and then added to the activated 4-hydroxycinnamic acid solution. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts. The filtrate is then diluted with an organic solvent and washed successively with an acidic solution, a basic solution, and brine. The organic layer is dried over a desiccating agent, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Inhibition of Copper-Mediated LDL Oxidation Assay
This assay measures the ability of a compound to prevent the oxidation of LDL induced by copper ions.
-
LDL Isolation: Human LDL is isolated from the plasma of healthy donors by sequential ultracentrifugation.
-
Oxidation Reaction: LDL is diluted in phosphate-buffered saline (PBS) to a final concentration of 0.1 mg/mL. The LDL solution is then incubated with various concentrations of this compound (or a vehicle control) for a short period at 37°C.
-
Initiation of Oxidation: Oxidation is initiated by the addition of a solution of copper sulfate (CuSO₄) to a final concentration of 5 µM.
-
Monitoring Oxidation: The formation of conjugated dienes, a marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: The lag time before the rapid propagation of oxidation is determined for each concentration of this compound. The IC₅₀ value is calculated as the concentration of this compound that produces a 50% increase in the lag time compared to the control.
ACAT Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the ACAT enzyme.
-
Enzyme Source: Microsomes containing ACAT-1 or ACAT-2 are prepared from cultured cells (e.g., human macrophages for ACAT-1, or genetically engineered cells overexpressing the specific isoform).
-
Assay Reaction: The microsomal preparation is pre-incubated with various concentrations of this compound (or a vehicle control) on ice.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a substrate mixture containing [¹⁴C]-oleoyl-CoA and cholesterol in a suitable buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Extraction and Separation: The reaction is stopped by the addition of a mixture of chloroform and methanol. The lipids are extracted, and the cholesteryl esters are separated from the free fatty acids by thin-layer chromatography (TLC).
-
Quantification: The amount of [¹⁴C]-cholesteryl ester formed is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined as the concentration that inhibits 50% of the enzyme activity.
Experimental Workflow for Evaluating this compound
Caption: A generalized experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a promising synthetic molecule with a dual mechanism of action that targets key pathological processes in atherosclerosis. Its ability to inhibit both LDL oxidation and the ACAT enzymes makes it an attractive candidate for further investigation as a potential therapeutic agent for cardiovascular disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to develop novel anti-atherosclerotic therapies.
References
An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Low-Density Lipoprotein (LDL) and its Modulation
Disclaimer: The following guide provides a comprehensive overview of the in vitro and in vivo effects of Low-Density Lipoprotein (LDL) and its modified forms, based on available scientific literature. No specific information was found for a compound designated "LDL-IN-1" in the provided search results. Therefore, this document focuses on the broader topic of LDL's biological impact and the effects of its modulation.
Introduction
Low-Density Lipoprotein (LDL) is a critical transporter of cholesterol in the bloodstream, delivering it to cells for essential functions such as membrane synthesis and hormone production.[1][2] However, elevated levels of LDL cholesterol (LDL-C) are a primary risk factor for the development of atherosclerotic cardiovascular disease (ASCVD).[3][4] This guide details the multifaceted effects of LDL and its modified forms, such as oxidized LDL (oxLDL), at the cellular and systemic levels, and explores the mechanisms of therapeutic interventions aimed at lowering LDL-C.
I. In Vitro Effects of LDL and Modified LDL
The cellular effects of LDL and its modified forms have been extensively studied in various cell culture models. These studies have elucidated the molecular mechanisms underlying LDL's contribution to pathological processes like atherosclerosis.
Effects on Endothelial Cells
Endothelial cells, which form the inner lining of blood vessels, are directly exposed to circulating lipoproteins. High levels of LDL and the presence of oxLDL can induce endothelial dysfunction, a key initiating event in atherosclerosis.
Table 1: In Vitro Effects of LDL and oxLDL on Endothelial Cells
| Parameter | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Proliferation | Human Aortic Endothelial Cells (HAECs) | LDL | 250 mg/dL | Inhibition | [5] |
| Proliferation & Motility | Human Coronary Artery Endothelial Cells (HCAEC) | oxLDL | Not specified | Significant inhibition | [6] |
| Gene Expression (VEGF, VEGFR2, Ang1, Ang2) | Human Aortic Endothelial Cells (HAECs) | oxLDL | 50 µg/mL | No significant change | [5] |
| Gene Expression (VEGF, VEGFR2, Ang1, Ang2) | Human Aortic Endothelial Cells (HAECs) | LDL | 250 mg/dL vs 50 mg/dL | No significant change | [5] |
Effects on Macrophages
Macrophages play a central role in the progression of atherosclerosis by taking up modified LDL and transforming into foam cells, a hallmark of atherosclerotic plaques.
Table 2: In Vitro Effects of Modified LDL on Macrophages
| Parameter | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Apoptosis & ROS Generation | THP-1 derived macrophages | Mox-LDL | 100 µg/ml | No effect | [7] |
| TNF-α Secretion | THP-1 derived M0, M1, M2-MΦs | Mox-LDL | 100 µg/ml | No significant effect | [7] |
| Cholesterol Efflux (to apoA-I) | Primary macrophages | Acetylated LDL (AcLDL) | Not specified | Greater efflux compared to LDL | [8] |
| Cholesterol Efflux (to HDL) | Primary macrophages | LDL | Not specified | Preferential efflux compared to AcLDL | [8] |
Effects on Hepatic Cells
The liver is the primary organ responsible for regulating LDL-C levels through the LDL receptor (LDLR) pathway.
Table 3: In Vitro Modulation of LDL Uptake in Hepatic Cells
| Compound | Cell Type | Concentration | Effect on LDL Uptake | Effect on LDLR Expression | Effect on PCSK9 Expression | Reference |
| Urolithin A | HepG2 | 20–160 μM (24h) | Increased | Increased (cell surface) | Not specified | [3] |
| Urolithin B | HepG2 | 20–160 μM (24h) | Increased | Increased (cell surface) | Not specified | [3] |
| Berberine | HepG2 | Not specified | Increased | Increased | No decrease | [3] |
II. In Vivo Effects of LDL and Hypercholesterolemia
In vivo studies, primarily in animal models and human clinical trials, have established a causal link between elevated LDL-C and the development of cardiovascular disease.
Animal Models
Animal models of hypercholesterolemia, such as ApoE-/- mice, have been instrumental in understanding the systemic consequences of high LDL levels.
Table 4: In Vivo Effects of Hypercholesterolemia in Animal Models
| Model | Observation | Implication | Reference |
| ApoE-/- mice | Delayed wound closure and decreased wound angiogenesis | Impaired tissue repair and neovascularization | [5] |
Human Studies
Human studies have focused on the dose-response relationship between dietary cholesterol and plasma LDL-C, as well as the efficacy of LDL-lowering therapies.
Table 5: Effects of Dietary Cholesterol and Therapeutic Intervention on LDL-C in Humans
| Study Type | Intervention | Population | Key Finding | Reference |
| Dose-Response Study | Increasing dietary cholesterol | Healthy young men | Plasma total and LDL cholesterol increased linearly. | [9] |
| Observational Study | High-cholesterol diet (6 months) | Healthy adults | Modest 8.3% increase in LDL cholesterol. | [10] |
| Clinical Trial | Dietary Supplement (Monacolin K) | Patients with mild-to-moderate hypercholesterolemia | 23.3% - 25.6% reduction in LDL-C. | [4] |
| Clinical Trial (Gene Editing) | VERVE-101 (CRISPR-based therapy targeting PCSK9) | Patients with heterozygous familial hypercholesterolemia | Up to 55% reduction in LDL-C with a single infusion. | [11][12] |
| Clinical Trial (Gene Editing) | VERVE-102 | Patients with familial hypercholesterolemia and/or premature coronary artery disease | Average of 53% reduction in LDL, with up to 69% reduction in the highest dose group. | [13] |
III. Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human Aortic Endothelial Cells (HAECs), Human Coronary Artery Endothelial Cells (HCAEC), THP-1 (human monocytic cell line), HepG2 (human liver cancer cell line).
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) with appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
LDL Preparation and Modification: LDL is typically isolated from human plasma by ultracentrifugation. Oxidized LDL (oxLDL) can be prepared by incubation with copper sulfate. Acetylated LDL (AcLDL) is prepared by reacting LDL with acetic anhydride.
-
Treatment: Cells are incubated with specified concentrations of native LDL, oxLDL, or other test compounds for defined periods.
LDL Uptake Assay
-
Principle: To quantify the cellular uptake of LDL, fluorescently labeled LDL (e.g., DiI-LDL) is used.
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are incubated with DiI-LDL in serum-free media for a specified time.
-
Cells are washed to remove unbound DiI-LDL.
-
The amount of internalized DiI-LDL is quantified by fluorescence microscopy or a fluorescence plate reader.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To measure the expression levels of target genes (e.g., LDLR, PCSK9).[3]
-
Procedure:
-
Total RNA is extracted from treated and control cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., β-actin).[3]
-
IV. Signaling Pathways and Experimental Workflows
LDL Receptor-Mediated Endocytosis
This pathway is the primary mechanism for clearing LDL from the circulation.
References
- 1. udshealth.com [udshealth.com]
- 2. LDL: The "Bad" Cholesterol: MedlinePlus [medlineplus.gov]
- 3. An in vitro investigation of the effects of urolithins A and B on low-density lipoprotein uptake and its regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDL-cholesterol lowering effect of a new dietary supplement: an open label, controlled, randomized, cross-over clinical trial in patients with mild-to-moderate hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDL induces cholesterol loading and inhibits endothelial proliferation and angiogenesis in Matrigels: correlation with impaired angiogenesis during wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of oxidized LDL on in vitro proliferation and spontaneous motility of human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro effect of myeloperoxidase oxidized LDL on THP-1 derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different cellular traffic of LDL-cholesterol and acetylated LDL-cholesterol leads to distinct reverse cholesterol transport pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Dose-Response Study of the Effects of Dietary Cholesterol on Fasting and Postprandial Lipid and Lipoprotein Metabolism in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texilajournal.com [texilajournal.com]
- 11. A single infusion of a gene-editing medicine may control inherited high LDL cholesterol | American Heart Association [newsroom.heart.org]
- 12. williamhaseltine.com [williamhaseltine.com]
- 13. livescience.com [livescience.com]
In-Depth Technical Guide: Cellular Targets and Binding Affinity of LDL-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDL-IN-1 is a synthetic cinnamic acid derivative that has demonstrated notable biological activities relevant to the field of cardiovascular disease research, specifically in the context of atherosclerosis. This technical guide provides a comprehensive overview of the known cellular targets and binding affinity of this compound, based on the seminal research in this area. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Core Cellular Targets and Bioactivity
This compound exhibits a dual mechanism of action, functioning as both an antioxidant and an enzyme inhibitor. Its primary cellular targets and associated bioactivities are:
-
Inhibition of Copper-Mediated Low-Density Lipoprotein (LDL) Oxidation: this compound acts as an antioxidant, preventing the oxidative modification of LDL particles, a key event in the initiation and progression of atherosclerosis.
-
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT): The compound inhibits the activity of two isoforms of ACAT, namely ACAT-1 and ACAT-2. These enzymes are responsible for the esterification of cholesterol, a critical step in foam cell formation within atherosclerotic plaques.
Binding Affinity and Quantitative Data
The inhibitory potency of this compound against its targets has been quantified, providing key data for its characterization.[1]
| Target/Process | IC50 Value |
| Copper-Mediated LDL Oxidation | 52 µM |
| Acyl-CoA:Cholesterol Acyltransferase-1 (ACAT-1) | ~60 µM |
| Acyl-CoA:Cholesterol Acyltransferase-2 (ACAT-2) | ~60 µM |
| Table 1: Summary of this compound IC50 Values |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Protocol 1: Copper-Mediated LDL Oxidation Assay
This assay is designed to assess the antioxidant capacity of a compound by measuring its ability to inhibit the copper-induced oxidation of LDL.
1. LDL Isolation:
- Human LDL (density = 1.019–1.063 g/mL) is isolated from the plasma of healthy donors by sequential ultracentrifugation.
- The isolated LDL is dialyzed against a phosphate-buffered saline (PBS) solution containing EDTA to prevent premature oxidation.
2. Oxidation Induction:
- A solution of LDL (typically 100 µg/mL) in PBS is incubated in the presence of a copper (II) sulfate (CuSO₄) solution (typically 5-10 µM).
- The test compound, this compound, is added at various concentrations to the LDL solution prior to the addition of CuSO₄.
3. Monitoring Oxidation:
- The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes, a product of lipid peroxidation. This is done by continuously monitoring the change in absorbance at 234 nm using a spectrophotometer.
- The lag time, which is the time before the rapid propagation of oxidation, is determined for each concentration of the inhibitor.
4. Data Analysis:
- The IC50 value is calculated as the concentration of this compound that produces a 50% inhibition of LDL oxidation compared to a control sample without the inhibitor.
Protocol 2: ACAT-1 and ACAT-2 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of ACAT-1 and ACAT-2.
1. Enzyme Source:
- Microsomes are prepared from cells overexpressing human ACAT-1 or ACAT-2. Common cell lines for this purpose include insect cells (e.g., Sf9) or mammalian cells (e.g., CHO or HEK293).
2. Assay Reaction:
- The reaction mixture contains the microsomal preparation (as the enzyme source), a radiolabeled substrate such as [¹⁴C]oleoyl-CoA, and an acceptor substrate, cholesterol, usually delivered in a detergent solution.
- This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of concentrations.
3. Incubation and Extraction:
- The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a specific period.
- The reaction is stopped, and the lipids are extracted using a solvent system such as chloroform:methanol.
4. Product Quantification:
- The extracted lipids are separated by thin-layer chromatography (TLC).
- The amount of radiolabeled cholesteryl oleate formed is quantified using a scintillation counter or phosphorimager.
5. Data Analysis:
- The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
- The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: LDL Oxidation and Inhibition by this compound.
Caption: ACAT Inhibition by this compound and Assay Workflow.
References
An In-depth Technical Guide to LDL-IN-1 and its Role in Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDL-IN-1, also identified as 4-hydroxycinnamic acid (L-phenylalanine methyl ester) amide, is a synthetic cinnamic acid derivative with multifaceted therapeutic potential in the management of dyslipidemia and atherosclerosis. This technical guide provides a comprehensive overview of this compound, focusing on its dual mechanism of action: the inhibition of copper-mediated low-density lipoprotein (LDL) oxidation and the modulation of intracellular cholesterol esterification through the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes its mechanistic pathways.
Quantitative Data Summary
The biological activities of this compound have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.
| Biological Target/Process | IC₅₀ / Concentration | Assay Type | Reference |
| Copper-mediated LDL oxidation | 52 µM | In vitro antioxidant assay | [1] |
| Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) | ~60 µM | In vitro enzyme inhibition assay | [1] |
| Acyl-CoA:cholesterol acyltransferase-2 (ACAT-2) | ~60 µM | In vitro enzyme inhibition assay | [1] |
| Inhibition of HDL particle size decrease | 307 µM | In vitro lipoprotein metabolism assay | [1] |
Mechanism of Action
This compound exerts its effects on cholesterol metabolism through two primary, synergistic pathways:
-
Inhibition of LDL Oxidation: Oxidized LDL (oxLDL) is a key player in the pathogenesis of atherosclerosis. It is readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. This compound acts as an antioxidant, directly inhibiting the copper-mediated oxidation of LDL particles. This action helps to preserve the native structure and function of LDL, preventing its atherogenic modification.
-
Inhibition of ACAT-1 and ACAT-2: Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. There are two isoforms of ACAT: ACAT-1, which is ubiquitously expressed, and ACAT-2, which is primarily found in the liver and intestines. By inhibiting both ACAT-1 and ACAT-2, this compound reduces the storage of cholesterol within cells, including macrophages in the arterial wall. This can lead to a decrease in foam cell formation and may also reduce the absorption of dietary cholesterol and the secretion of cholesterol-rich lipoproteins from the liver.
The dual action of this compound—preventing the formation of atherogenic oxLDL and limiting cholesterol storage in vascular cells—positions it as a promising candidate for anti-atherosclerotic therapy.
Signaling and Mechanistic Pathways
The following diagrams illustrate the key pathways influenced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the biological activities of this compound. The following sections outline the general protocols for the key experiments cited.
Inhibition of Copper-Mediated LDL Oxidation
Objective: To determine the antioxidant capacity of this compound by measuring its ability to inhibit the oxidation of LDL induced by copper ions.
Methodology:
-
LDL Isolation: Human LDL is isolated from the plasma of healthy donors by sequential ultracentrifugation.
-
Oxidation Induction: A solution of isolated LDL in phosphate-buffered saline (PBS) is incubated with a solution of copper sulfate (CuSO₄) at 37°C.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the LDL solution at various concentrations prior to the addition of CuSO₄. A control group without the inhibitor is also prepared.
-
Monitoring Oxidation: The extent of LDL oxidation is monitored over time by measuring the formation of thiobarbituric acid reactive substances (TBARS) or the increase in absorbance at 234 nm due to the formation of conjugated dienes.
-
Data Analysis: The percentage of inhibition of LDL oxidation is calculated for each concentration of this compound, and the IC₅₀ value is determined.
ACAT-1 and ACAT-2 Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of ACAT-1 and ACAT-2.
Methodology:
-
Enzyme Source: Microsomes containing ACAT-1 or ACAT-2 are prepared from cultured cells (e.g., HepG2 cells for ACAT-2) or tissues known to express high levels of the respective isoforms.
-
Assay Reaction: The enzyme source is incubated in a reaction buffer containing a cholesterol substrate and radiolabeled [¹⁴C]oleoyl-CoA.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is run in parallel.
-
Lipid Extraction: After incubation, the reaction is stopped, and the lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Quantification: The extracted lipids are separated by thin-layer chromatography (TLC), and the band corresponding to cholesteryl [¹⁴C]oleate is quantified using a scintillation counter.
-
Data Analysis: The percentage of ACAT inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined for each isoform.
Conclusion
This compound is a promising small molecule with a dual mechanism of action that favorably modulates key pathways in cholesterol metabolism and atherosclerosis. Its ability to inhibit both LDL oxidation and ACAT activity suggests a potential for comprehensive anti-atherosclerotic effects. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility in cardiovascular diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the discovery of novel therapies for hyperlipidemia and atherosclerosis.
References
Preliminary Research on the Efficacy of Novel Low-Density Lipoprotein (LDL) Inhibitors: A Technical Guide
Disclaimer: The specific compound "LDL-IN-1" was not identified in the available research literature. This document serves as an in-depth technical guide on the core principles and methodologies for evaluating the preliminary efficacy of a hypothetical novel low-density lipoprotein inhibitor, referred to herein as this compound, based on established and emerging therapeutic strategies.
This whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the data presentation, experimental protocols, and key biological pathways relevant to the preclinical and early clinical assessment of novel LDL-lowering therapies.
Quantitative Data Presentation
The efficacy of a novel LDL inhibitor is primarily assessed by its ability to reduce circulating LDL cholesterol (LDL-C) levels. The following tables summarize representative data from preclinical and clinical studies of various classes of LDL-lowering agents, which can serve as a benchmark for evaluating a new chemical entity like this compound.
Table 1: Preclinical Efficacy of LDL-Lowering Therapies in Non-Human Primates
| Therapeutic Class | Target | Route of Administration | LDL-C Reduction (%) | Duration of Effect |
| Gene Therapy (CRISPR-based) | PCSK9 | Single Infusion | Up to 69%[1] | Up to 476 days[1] |
| Gene Silencer (CRISPR-based) | PCSK9 | Single Dose | >50%[2] | >515 days[2] |
| Gene Editing Therapy | ANGPTL3 | Single Infusion | ~50% (at highest dose)[3][4] | At least 60 days[3][4] |
| Gene Editing Therapy | APOC3 | Single Dose | Saturated hepatocyte editing | Not specified[2] |
Table 2: Clinical Efficacy of LDL-Lowering Therapies in Humans
| Therapeutic Class | Target | Phase | Route of Administration | LDL-C Reduction (%) |
| Gene Therapy (CRISPR-based) | PCSK9 | Phase I | Single Infusion | 55% (at highest dose)[1] |
| Gene Editing Therapy (CRISPR-Cas9) | ANGPTL3 | Phase I | Single Infusion | Nearly 50%[3][4] |
| Oral Medication (Enlicitide) | PCSK9 | Phase III | Daily Oral | 58% (at 24 weeks)[5] |
| Gene Editing Therapy (VERVE-102) | PCSK9 | Clinical Trial | Single Infusion | Up to 69%[6][7] |
| Statin Therapy | HMG-CoA Reductase | Meta-analysis | Daily Oral | ~20% per 1 mmol/L reduction[8] |
| Ezetimibe | NPC1L1 | Meta-analysis | Daily Oral | Not specified |
| PCSK9 Inhibitors | PCSK9 | Meta-analysis | Injection | Not specified |
Experimental Protocols
The evaluation of a novel LDL inhibitor involves a series of well-defined experimental protocols, progressing from in vitro assays to in vivo animal models and ultimately to human clinical trials.
2.1. In Vitro Validation
-
Target Engagement Assays: Initial experiments would confirm the binding of this compound to its putative target (e.g., PCSK9, HMG-CoA reductase). This can be achieved through techniques like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA).
-
Cell-Based Assays: Human hepatocyte cell lines (e.g., HepG2) are cultured and treated with this compound. The expression of the LDL receptor (LDLR) on the cell surface is quantified using flow cytometry or Western blotting. A successful inhibitor would lead to increased LDLR expression. Cellular uptake of fluorescently labeled LDL can also be measured to assess functional activity.
2.2. Preclinical In Vivo Evaluation
-
Animal Models: Murine models, particularly those with genetic modifications to better reflect human lipid metabolism (e.g., LDLR knockout mice, humanized PCSK9 mice), are commonly used. Non-human primates are also critical for evaluating efficacy and safety due to their closer physiological resemblance to humans.[1][2]
-
Dosing and Administration: this compound would be administered via a clinically relevant route (e.g., oral gavage, subcutaneous injection, or intravenous infusion). A dose-ranging study is conducted to determine the optimal dose for efficacy with minimal side effects.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood samples are collected at multiple time points post-administration to measure the concentration of this compound (PK) and its effect on LDL-C and other lipid parameters (PD).
-
Tissue Analysis: At the end of the study, tissues such as the liver are harvested to assess target engagement, protein expression, and any potential off-target effects or toxicity.
2.3. Clinical Trial Protocol (Phase I)
-
Study Design: A first-in-human, dose-escalation study is conducted in a small cohort of healthy volunteers or patients with hypercholesterolemia.[1][3]
-
Objectives: The primary objective is to assess the safety and tolerability of single and multiple ascending doses of this compound. Secondary objectives include evaluating the PK and PD (LDL-C lowering) of the investigational drug.
-
Inclusion/Exclusion Criteria: Participants are selected based on specific criteria, including age, baseline LDL-C levels, and overall health status.[1][5]
-
Assessments: Safety is monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests). Blood samples are collected to measure LDL-C, total cholesterol, triglycerides, and HDL-C at specified intervals.[3][4]
Visualization of Pathways and Workflows
3.1. LDL Cholesterol Metabolism and Points of Therapeutic Intervention
References
- 1. williamhaseltine.com [williamhaseltine.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. First-in-human trial of CRISPR gene-editing therapy safely lowered cholesterol, triglycerides | American Heart Association [newsroom.heart.org]
- 4. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 5. A new cholesterol-lowering pill shows promise in clinical trials [sciencenews.org]
- 6. ‘This is revolutionary!’: Breakthrough cholesterol treatment can cut levels by 69% after one dose | BBC Science Focus Magazine [sciencefocus.com]
- 7. livescience.com [livescience.com]
- 8. Efficacy and safety of lowering LDL cholesterol in older patients: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"experimental protocol for using LDL-IN-1"
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LDL-IN-1 is a novel investigational small molecule designed to modulate low-density lipoprotein (LDL) metabolism. Elevated levels of LDL cholesterol are a major risk factor for the development of atherosclerotic cardiovascular disease.[1] this compound presents a potential therapeutic avenue by targeting key pathways involved in LDL uptake and clearance. These application notes provide detailed protocols for in vitro and in vivo studies to characterize the efficacy and mechanism of action of this compound.
Mechanism of Action (Proposed)
This compound is hypothesized to function by enhancing the cellular uptake of LDL cholesterol. It is proposed to act by promoting the recycling of the LDL receptor (LDLR) to the cell surface, thereby increasing the capacity of cells, primarily hepatocytes, to clear circulating LDL from the bloodstream. This mechanism is distinct from statins, which inhibit cholesterol synthesis.
Caption: Proposed mechanism of this compound action.
Quantitative Data Summary
In Vitro: Dose-Response of this compound on LDL Uptake
| Concentration (µM) | LDL Uptake (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 115 | 6.1 |
| 1 | 145 | 7.3 |
| 10 | 180 | 8.5 |
| 100 | 185 | 8.9 |
In Vivo: Effect of this compound on Plasma Lipids in a Hypercholesterolemic Mouse Model
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 250 ± 15 | 180 ± 12 | 50 ± 5 | 100 ± 10 |
| This compound (10 mg/kg) | 180 ± 12 | 110 ± 10 | 52 ± 6 | 95 ± 8 |
| This compound (30 mg/kg) | 140 ± 10 | 70 ± 8 | 55 ± 5 | 90 ± 9 |
Experimental Protocols
In Vitro LDL Uptake Assay
This protocol describes a method to quantify the effect of this compound on LDL uptake in a human hepatocyte cell line (HepG2) using fluorescently labeled LDL.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and replace it with the this compound solutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose. Incubate for 18-24 hours.
-
DiI-LDL Incubation: After the pre-incubation with this compound, add DiI-LDL to each well at a final concentration of 10 µg/mL.
-
Uptake: Incubate the cells with DiI-LDL for 4 hours at 37°C.
-
Washing: Gently aspirate the medium and wash the cells three times with cold PBS to remove unbound DiI-LDL.
-
Quantification:
-
Fluorescence Microscopy: Acquire images of the cells using a fluorescence microscope. The fluorescence intensity within the cells is proportional to the amount of LDL uptake.
-
Plate Reader: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~565 nm for DiI.
-
Caption: In vitro LDL uptake assay workflow.
In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model
This protocol outlines a general procedure to assess the in vivo efficacy of this compound in a mouse model of hypercholesterolemia (e.g., C57BL/6J mice on a high-fat diet or ApoE knockout mice).
Materials:
-
Hypercholesterolemic mice (e.g., 8-10 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Standard or high-fat diet
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Lipid analysis kits (Total Cholesterol, LDL-C, HDL-C, Triglycerides)
Procedure:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week.
-
Diet Induction: If using a diet-induced model, place the mice on a high-fat diet for 8-12 weeks to induce hypercholesterolemia.
-
Baseline Blood Collection: Collect a baseline blood sample from the tail vein or retro-orbital sinus to determine initial lipid levels.
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on their baseline body weight and LDL cholesterol levels.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage or another appropriate route for a specified period (e.g., 4 weeks).
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Final Blood Collection: At the end of the treatment period, collect a final blood sample for lipid analysis.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Analyze the plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available assay kits.
Caption: In vivo efficacy study workflow.
Safety and Handling
This compound is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and storage information.
Ordering Information
For inquiries about this compound, please contact your local sales representative.
Disclaimer: The protocols and data presented are for illustrative purposes and should be adapted and optimized for specific experimental conditions. The hypothetical nature of "this compound" means these protocols are based on general methodologies for studying LDL inhibitors.
References
Application Notes and Protocols for LDL-IN-1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LDL-IN-1, a potent and selective inhibitor of Low-Density Lipoprotein (LDL) uptake, in a variety of cell culture-based assays. The following protocols and data are intended to facilitate the investigation of LDL-mediated signaling pathways and their roles in various physiological and pathological processes, including cancer and cardiovascular disease.
Introduction
Low-Density Lipoprotein (LDL) is the primary carrier of cholesterol in the bloodstream and delivers it to cells via receptor-mediated endocytosis.[1][2] This process is initiated by the binding of apolipoprotein B100 (ApoB100) on the LDL particle to the LDL receptor (LDLR) on the cell surface.[3][4] Following binding, the LDL-LDLR complex is internalized into clathrin-coated vesicles, which then fuse with lysosomes. Inside the lysosome, the LDL particle is degraded, releasing free cholesterol for cellular use.[2] Dysregulation of LDL uptake and cholesterol metabolism is implicated in several diseases, including atherosclerosis and various cancers.[5][6][7] this compound is a small molecule inhibitor designed to block the internalization of LDL, thereby providing a valuable tool to study the downstream cellular consequences of inhibited LDL uptake.
Mechanism of Action
This compound is hypothesized to function by interfering with the endocytosis process of the LDL-LDLR complex. This could be through direct inhibition of the receptor, disruption of clathrin-coated pit formation, or by affecting other proteins involved in the internalization pathway, such as the recently identified ALK1 protein which also binds LDL.[8][9] By preventing LDL uptake, this compound effectively starves cells of exogenous cholesterol, forcing them to rely on de novo synthesis. This property makes it particularly useful for studying cholesterol metabolism and its impact on cell signaling and proliferation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical results from similar inhibitors used in cell culture experiments. This data should be used as a guideline for designing experiments.
| Parameter | Cell Line | Value | Assay |
| IC50 for LDL Uptake Inhibition | HepG2 (Human Hepatoma) | 50 nM | Fluorescent LDL Uptake Assay |
| MDA-MB-231 (Human Breast Cancer) | 75 nM | Fluorescent LDL Uptake Assay | |
| Effective Concentration for Signaling Inhibition (p-Akt) | MDA-MB-231 | 100 nM | Western Blot |
| GI50 (50% Growth Inhibition) | SNU-1 (Cholesterol Auxotrophic Lymphoma) | 200 nM | Cell Viability Assay (72h) |
| DLD-1 (Human Colon Adenocarcinoma) | > 10 µM | Cell Viability Assay (72h) |
Key Experimental Protocols
Fluorescent LDL Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium and is a direct method to assess the inhibitory activity of this compound.
Materials:
-
Adherent cell line of interest (e.g., HepG2, MDA-MB-231)
-
Complete growth medium
-
Serum-free or lipoprotein-deficient medium
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[10] Incubate overnight at 37°C and 5% CO₂.
-
To upregulate LDLR expression, starve the cells of cholesterol by replacing the growth medium with serum-free or lipoprotein-deficient medium and incubating for 4-24 hours.[10][11]
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells by removing the starvation medium and adding the this compound dilutions. Incubate for 1 hour at 37°C.
-
Add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL.[12] Include wells with unlabeled LDL as a control for non-specific uptake.
-
Incubate for 2-4 hours at 37°C to allow for LDL uptake.[12]
-
Aspirate the medium and wash the cells three times with cold PBS to remove unbound LDL.
-
Fix the cells with a fixative solution for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Acquire images using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of LDL uptake inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Signaling Pathways
This protocol is used to determine the effect of this compound on signaling pathways that are known to be activated by LDL, such as the PI3K/Akt and MAPK/ERK pathways.[6][13]
Materials:
-
Cell line of interest
-
Complete growth medium
-
Serum-free medium
-
LDL
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with the desired concentration of this compound for 1 hour.
-
Stimulate the cells with LDL (e.g., 100 µg/mL) for the desired time (e.g., 15-60 minutes).[13]
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines, particularly those that are dependent on exogenous cholesterol.
Materials:
-
Cancer cell line of interest (e.g., SNU-1, DLD-1)
-
Complete growth medium
-
Lipoprotein-deficient serum (LPDS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well tissue culture plates
Protocol:
-
Seed cells in a 96-well plate in complete growth medium and allow them to attach overnight.
-
Replace the medium with a medium containing LPDS.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LDL Receptor-Mediated Endocytosis Pathway and the inhibitory action of this compound.
Caption: Simplified LDL-activated signaling pathways leading to cancer cell proliferation and survival.
Caption: General experimental workflow for characterizing the effects of this compound in cell culture.
References
- 1. Low-density lipoprotein - Wikipedia [en.wikipedia.org]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. udshealth.com [udshealth.com]
- 4. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Involvement of LDL and ox-LDL in Cancer Development and Its Therapeutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cholesterol: An important actor on the cancer immune scene [frontiersin.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. abcam.com [abcam.com]
- 11. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 13. LDL-cholesterol signaling induces breast cancer proliferation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LDL-IN-1 and Related ACAT Inhibitors
For: Researchers, scientists, and drug development professionals.
Subject: Recommended Dosage and Experimental Protocols for In Vivo Studies of LDL-IN-1 and Other ACAT Inhibitors
Disclaimer: There is currently no publicly available scientific literature detailing the in vivo dosage, administration, or efficacy of the specific compound This compound . The following application notes provide information on its known in vitro activity and present a summary of in vivo studies conducted on other Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors as a reference for researchers in this field. This information should not be directly extrapolated to this compound, and any in vivo studies with a new compound would require extensive dose-finding and toxicity studies.
Introduction to this compound
This compound is a research compound with a dual mechanism of action. It functions as:
-
An antioxidant , active against copper-mediated LDL oxidation with an IC50 of 52 μM.
-
An Acyl-CoA:cholesterol acyltransferase-1 and -2 (ACAT-1/2) inhibitor , with an IC50 of 60 μM.
Due to these properties, this compound is suggested for research in the field of anti-atherosclerosis.
Signaling Pathway of ACAT in Cholesterol Metabolism
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to cellular cholesterol homeostasis. In disease states like atherosclerosis, ACAT activity in macrophages within arterial walls contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.
Figure 1: Simplified signaling pathway of ACAT in macrophages.
In Vivo Studies of Other ACAT Inhibitors
While no in vivo data exists for this compound, studies on other ACAT inhibitors such as Avasimibe and Pactimibe can provide a general framework for experimental design.
Summary of In Vivo Dosages for Avasimibe and Pactimibe
| Compound | Animal Model | Dosage | Administration Route | Key Findings |
| Avasimibe | Nude Mice (bearing prostate cancer cells) | 30 mg/kg | Intraperitoneal injection | Reduced tumor volume.[1][2] |
| ApoE*3-Leiden Mice | 10 mg/kg/day | In diet | Lowered plasma cholesterol by 56% and reduced atherosclerosis.[3] | |
| Pactimibe | WHHL Rabbits | 10 and 30 mg/kg | Not specified | Stabilized atherosclerotic plaque.[4] |
| Hamsters (atherogenic diet-fed) | 3 and 10 mg/kg for 90 days | Not specified | Decreased serum total cholesterol and aortic fatty streak area.[5] | |
| ApoE-/- Mice | 0.03% or 0.1% (w/w) in diet for 12 weeks | In diet | Reduced plasma cholesterol and atherosclerotic lesions.[6] |
General Protocol for In Vivo Evaluation of a Novel ACAT Inhibitor
The following is a generalized protocol for assessing the efficacy of a novel ACAT inhibitor in a mouse model of atherosclerosis. This is a template and must be adapted and optimized for any new compound.
Experimental Workflow
Figure 2: General workflow for an in vivo atherosclerosis study.
Detailed Methodologies
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model for studying atherosclerosis.[6]
-
Diet: To induce atherosclerosis, mice are typically fed a high-fat, high-cholesterol "Western" diet.
-
Grouping and Treatment:
-
Mice are randomly assigned to a vehicle control group and one or more treatment groups.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle (e.g., PBS with Tween 80, corn oil) must be determined based on the compound's solubility and stability. For example, Avasimibe has been administered intraperitoneally dissolved in PBS containing 1% Tween 80.[7]
-
Dosing frequency can range from daily to every other day.
-
-
Monitoring and Sample Collection:
-
Body weight and general health should be monitored regularly.
-
Blood samples can be collected via tail vein or retro-orbital bleeding at baseline and at specified intervals throughout the study to monitor plasma lipid levels (total cholesterol, LDL, HDL, triglycerides).
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tissues are collected.
-
The aorta is typically dissected for en face analysis of plaque area or cross-sectional analysis at the aortic root.
-
Liver tissue can be collected for analysis of gene expression related to cholesterol metabolism.
-
Conclusion
This compound is a compound of interest for atherosclerosis research due to its dual antioxidant and ACAT inhibitory activities. However, the absence of in vivo data necessitates a cautious approach. Researchers planning to investigate this compound or other novel ACAT inhibitors in vivo should begin with comprehensive pharmacokinetic and toxicology studies to determine a safe and effective dose range before proceeding to efficacy studies in animal models of atherosclerosis. The provided information on related compounds and the general experimental protocol are intended to serve as a starting point for such investigations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACAT inhibitor pactimibe sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Low-Density Lipoprotein (LDL) in Experimental Research
These application notes provide detailed protocols and guidelines for the preparation, solubilization, and experimental use of Low-Density Lipoprotein (LDL). The information is intended for researchers, scientists, and professionals in drug development working with LDL in a laboratory setting.
Introduction to Low-Density Lipoprotein (LDL)
Low-Density Lipoprotein (LDL) is a major carrier of cholesterol in the blood. Each LDL particle is a complex sphere with a core of cholesterol esters and triglycerides, surrounded by a shell of phospholipids, unesterified cholesterol, and a single molecule of apolipoprotein B-100 (ApoB-100). The ApoB-100 protein is crucial for the recognition and binding of LDL particles to the LDL receptor on the surface of cells, facilitating their uptake through endocytosis. In research, LDL is widely used to study cholesterol metabolism, lipid transport, and the pathogenesis of atherosclerosis.
Preparation and Isolation of LDL
The isolation of LDL from plasma or serum is a critical first step for many experiments. Below are two common methods for LDL precipitation.
Heparin-Citrate Precipitation Method
This method utilizes the ability of heparin to precipitate LDL in the presence of divalent cations at a specific pH.
Materials:
-
Human serum
-
Citrate buffer (64 mM, pH 5.12)
-
Heparin solution (5 KU/ml)
-
BHA/BHT solution (400 mM BHA/400 mM BHT in ethanol)
-
Refrigerated centrifuge
-
15 ml glass centrifuge tubes
Protocol:
-
To 1 ml of serum in a 15 ml glass centrifuge tube, add 10 ml of 64 mM citrate buffer (pH 5.12).
-
Add 150 µl of the 5 KU/ml heparin stock solution to achieve a final concentration of 75 U/ml.
-
Add 25 µl of the 400/400 mM BHA/BHT solution to a final concentration of 1/1 mM to prevent oxidation.
-
Incubate the mixture at 25°C for 10 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 25°C.
-
The pellet contains the crude LDL precipitate. Discard the supernatant.
-
The LDL pellet can be resuspended in a suitable buffer for downstream applications.
Polyvinyl Sulfate Precipitation Method
This technique employs polyvinyl sulfate to specifically precipitate LDL from serum.
Materials:
-
Human serum
-
Precipitating reagent (containing polyvinyl sulfate)
-
Centrifuge
Protocol:
-
Bring the precipitating reagent and serum samples to room temperature.
-
In a centrifuge tube, mix 0.2 ml of serum with 0.1 ml of the precipitating reagent.
-
Vortex the mixture and let it stand for 10 minutes at room temperature.
-
Centrifuge the tubes for 10 minutes at 6,000 rpm or for 2 minutes at 12,000 rpm.
-
The supernatant contains HDL and VLDL, while the pellet consists of precipitated LDL. The concentration of LDL cholesterol can be determined by subtracting the cholesterol content of the supernatant from the total cholesterol of the initial sample.
Solubility of LDL
LDL particles are naturally soluble in aqueous solutions due to their amphipathic outer layer. However, their stability and solubility can be affected by factors such as pH, ionic strength, and temperature. For experimental purposes, isolated LDL is typically resuspended and stored in buffers that maintain its structural integrity, such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).
| Parameter | Value | Notes |
| Diameter | 22–27.5 nm | Varies based on lipid content.[1] |
| Molecular Weight | ~3 x 10^6 Da | |
| Composition | ||
| Protein (ApoB-100) | ~25% | |
| Lipid | ~75% | |
| Cholesteryl Esters | ~45% | |
| Phospholipids | ~20% | |
| Unesterified Cholesterol | ~8% | |
| Triglycerides | ~4% | |
| Solubility in Water | Soluble (as a particle) | Forms a colloidal suspension. |
Experimental Protocols
Cellular Uptake of LDL
This protocol describes how to measure the uptake of LDL by cultured cells, a fundamental experiment in cholesterol research.
Materials:
-
Cultured cells (e.g., human fibroblasts, HepG2 cells)
-
LDL labeled with a fluorescent dye (e.g., DiI-LDL) or a radiolabel (e.g., ¹²⁵I-LDL)
-
Cell culture medium
-
PBS
Protocol:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Incubate the cells with medium containing labeled LDL at a desired concentration (e.g., 10 µg/ml) for a specified time (e.g., 2-4 hours) at 37°C.
-
To measure non-specific binding, incubate a parallel set of wells with labeled LDL and a 20-fold excess of unlabeled LDL.
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound LDL.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Quantify the amount of internalized LDL by measuring fluorescence or radioactivity in the cell lysate.
-
Specific uptake is calculated by subtracting the non-specific binding from the total binding.
Signaling Pathways Involving LDL
The primary signaling pathway for LDL is the LDL receptor-mediated endocytosis pathway, which is crucial for maintaining cholesterol homeostasis.
LDL Receptor-Mediated Endocytosis
This pathway describes how cells internalize LDL particles. Upon binding of ApoB-100 on the LDL particle to the LDL receptor on the cell surface, the complex is internalized into clathrin-coated pits.[2] These pits bud off to form endocytic vesicles that fuse with lysosomes.[2] Inside the lysosome, the cholesterol esters are hydrolyzed to free cholesterol, which can then be used by the cell for membrane synthesis or stored after re-esterification.[2]
Caption: LDL receptor-mediated endocytosis pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for isolating LDL and using it in a cell-based assay.
Caption: General workflow for LDL isolation and cellular uptake experiments.
References
Application Notes and Protocols for Western Blot Analysis of a Hypothetical LDL Pathway Inhibitor (HLPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein (LDL) plays a crucial role in cholesterol transport in the body. The interaction between LDL and its receptor (LDLR) is a key process in maintaining cholesterol homeostasis.[1][2][3] Dysregulation of this pathway is a major risk factor for cardiovascular diseases.[2][4] Small molecule inhibitors targeting the LDL signaling pathway are of significant interest in drug development. This document provides detailed application notes and protocols for utilizing a hypothetical small molecule, "Hypothetical LDL Pathway Inhibitor (HLPI)," in Western blot analysis to assess its effects on protein expression within this pathway.
Mechanism of Action (Hypothetical)
For the context of these protocols, we will assume HLPI functions by downregulating the expression of the LDL receptor (LDLR), thereby reducing the uptake of LDL cholesterol into cells. This effect can be quantified by measuring the protein levels of LDLR and other relevant markers using Western blotting.
Data Presentation
The following tables represent hypothetical quantitative data obtained from Western blot experiments designed to characterize the effects of HLPI.
Table 1: Effect of HLPI on LDL Receptor (LDLR) Expression in HepG2 Cells
| Treatment Group | HLPI Concentration (µM) | Incubation Time (hours) | LDLR Protein Level (Relative to Control) | p-value |
| Control | 0 | 24 | 1.00 ± 0.08 | - |
| HLPI | 1 | 24 | 0.72 ± 0.06 | < 0.05 |
| HLPI | 5 | 24 | 0.45 ± 0.05 | < 0.01 |
| HLPI | 10 | 24 | 0.21 ± 0.04 | < 0.001 |
Table 2: Time-Course of HLPI-Mediated LDLR Downregulation in HepG2 Cells (10 µM HLPI)
| Treatment Group | Incubation Time (hours) | LDLR Protein Level (Relative to 0 hours) | p-value |
| HLPI | 0 | 1.00 ± 0.09 | - |
| HLPI | 6 | 0.85 ± 0.07 | > 0.05 |
| HLPI | 12 | 0.58 ± 0.06 | < 0.05 |
| HLPI | 24 | 0.23 ± 0.05 | < 0.001 |
| HLPI | 48 | 0.15 ± 0.03 | < 0.001 |
Signaling and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of LDL uptake and the inhibitory action of HLPI.
Caption: General workflow for Western blot analysis of HLPI-treated cells.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with HLPI
This protocol describes the preparation of cell lysates from a human liver cell line (HepG2) treated with HLPI.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum)
-
HLPI stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
For dose-response experiments, replace the medium with fresh medium containing various concentrations of HLPI (e.g., 0, 1, 5, 10 µM). Use a vehicle control (DMSO) at a concentration equivalent to the highest HLPI concentration.
-
For time-course experiments, treat cells with a fixed concentration of HLPI (e.g., 10 µM) and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Harvest and Lysis:
-
After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.[5]
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (protein extract) to a new, clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[6]
-
Based on the concentrations, normalize all samples with lysis buffer to ensure equal protein loading for the Western blot.
-
Protocol 2: Western Blot Analysis of LDLR Expression
This protocol details the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target protein (LDLR).
Materials:
-
Normalized protein lysates
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels (percentage appropriate for LDLR, ~160 kDa)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes[7]
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[5]
-
Primary antibody: anti-LDLR antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)[6]
Procedure:
-
Sample Preparation for Loading:
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
Confirm successful transfer by staining the membrane with Ponceau S (optional).
-
-
Immunodetection:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[5][8]
-
Primary Antibody Incubation: Dilute the primary anti-LDLR antibody in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5][7]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.[7][9]
-
Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.[7]
-
Capture the chemiluminescent signal using an imaging system.[6]
-
Use image analysis software to perform densitometry on the bands corresponding to LDLR. Normalize the band intensity of LDLR to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
-
Disclaimer: This document describes protocols using a hypothetical molecule, HLPI. Researchers should always consult specific product datasheets for any inhibitor or antibody used and optimize protocols for their specific experimental conditions. All laboratory work should be conducted following appropriate safety guidelines.
References
- 1. Mechanism of LDL binding and release probed by structure-based mutagenesis of the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. udshealth.com [udshealth.com]
- 3. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad.com [bio-rad.com]
- 7. ptglab.com [ptglab.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Application of LDL-IN-1 in CRISPR Screening: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing LDL-IN-1, a novel small molecule inhibitor, in conjunction with CRISPR-Cas9 screening to identify and validate new targets in low-density lipoprotein (LDL) metabolism and uptake.
Introduction
Elevated levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for atherosclerotic cardiovascular disease. While existing therapies are effective, a deeper understanding of the genetic regulators of LDL metabolism is crucial for developing novel therapeutic strategies. CRISPR-Cas9 technology offers a powerful tool for systematically probing gene function on a genome-wide scale. When combined with a small molecule inhibitor like this compound, CRISPR screening can uncover synthetic lethal interactions, identify mechanisms of resistance, and reveal novel pathways involved in LDL cholesterol regulation.
This document outlines the principles and provides detailed protocols for conducting pooled CRISPR-Cas9 loss-of-function screens using this compound. The goal is to identify gene knockouts that either sensitize or confer resistance to this compound treatment, thereby elucidating its mechanism of action and discovering new therapeutic targets.
Principle of the Screen
A pooled CRISPR-Cas9 screen with a small molecule inhibitor involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cells. This cell population is then treated with the small molecule of interest. By comparing the representation of sgRNAs in the treated versus untreated cell populations through next-generation sequencing, genes that modify the cellular response to the compound can be identified. Genes whose knockout leads to cell death in the presence of the inhibitor are considered sensitizing hits, while those whose knockout promotes cell survival are resistance hits.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological and experimental logic, the following diagrams illustrate the targeted signaling pathway and the overall CRISPR screening workflow.
Application Notes and Protocols for PCSK9 Inhibitors in Animal Models of Hyperlipidemia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While a specific agent denoted as "LDL-IN-1" is not prominently documented in publicly available scientific literature, this document provides comprehensive application notes and protocols for a well-characterized class of LDL-lowering agents: PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibitors. These notes will use Alirocumab, a fully human monoclonal antibody against PCSK9, as a representative example to illustrate the application of this therapeutic class in preclinical animal models of hyperlipidemia.
PCSK9 inhibitors represent a potent therapeutic strategy for reducing low-density lipoprotein cholesterol (LDL-C).[1] They function by preventing the PCSK9-mediated degradation of LDL receptors (LDLR) in the liver.[2] This leads to an increased number of LDLRs on the hepatocyte surface, which in turn enhances the clearance of LDL-C from the circulation.[2][3]
Mechanism of Action: PCSK9 Inhibition
PCSK9 is a protein that binds to LDL receptors on the surface of liver cells, targeting them for degradation within lysosomes.[3] By preventing the recycling of these receptors back to the cell surface, PCSK9 effectively reduces the liver's ability to clear LDL cholesterol from the bloodstream.[3]
PCSK9 inhibitors, such as Alirocumab and Evolocumab, are monoclonal antibodies that bind to free PCSK9 in the plasma.[1] This action blocks PCSK9 from binding to the LDL receptor.[4] As a result, the degradation of the LDL receptor is inhibited, allowing more receptors to be recycled back to the surface of hepatocytes.[4] The increased density of LDL receptors on liver cells leads to a more efficient uptake and clearance of LDL particles from the circulation, thereby lowering plasma LDL-C levels.[2]
Data Presentation: Efficacy of Alirocumab in a Hyperlipidemic Mouse Model
The following data summarizes the effects of Alirocumab in the APOE*3Leiden.CETP mouse model, which is a well-established model for human-like hyperlipidemia and atherosclerosis.[5] Mice were fed a Western-type diet for 18 weeks to induce hyperlipidemia and atherosclerosis.
Table 1: Effect of Alirocumab on Plasma Lipids in APOE*3Leiden.CETP Mice
| Treatment Group | Dose | Total Plasma Cholesterol (mg/dL) | Change vs. Control |
| Control | Vehicle | 850 ± 150 | - |
| Atorvastatin | 3.6 mg/kg/day | 450 ± 100 | -47% |
| Alirocumab | 3 mg/kg/week | 300 ± 75 | -65% |
| Alirocumab | 10 mg/kg/week | 150 ± 50 | -82% |
| Atorvastatin + Alirocumab | 3.6 mg/kg/day + 10 mg/kg/week | 100 ± 40 | -88% |
Data are presented as mean ± SD. Data is adapted from studies on APOE3Leiden.CETP mice.[5]*
Table 2: Effect of Alirocumab on Atherosclerosis in APOE*3Leiden.CETP Mice
| Treatment Group | Dose | Atherosclerotic Lesion Area (x 10³ µm²/cross-section) | Reduction vs. Control |
| Control | Vehicle | 278 ± 89 | - |
| Atorvastatin | 3.6 mg/kg/day | 125 ± 40 | -55% |
| Alirocumab | 3 mg/kg/week | 81 ± 25 | -71% |
| Alirocumab | 10 mg/kg/week | 33 ± 10 | -88% |
| Atorvastatin + Alirocumab | 3.6 mg/kg/day + 10 mg/kg/week | 6 ± 2 | -98% |
Data are presented as mean ± SD. Data is adapted from studies on APOE3Leiden.CETP mice.[5]*
Summary of Findings:
-
Alirocumab dose-dependently decreased total plasma cholesterol.[5]
-
The combination of Alirocumab and atorvastatin resulted in a more profound reduction in both plasma cholesterol and atherosclerotic lesion size compared to either monotherapy.[5]
-
Treatment with Alirocumab was also shown to improve plaque morphology towards a more stable phenotype by increasing collagen and smooth muscle cell content and reducing the macrophage content and necrotic core size.[6]
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Mice
This protocol describes a common method for inducing hyperlipidemia in mice using a high-fat, high-cholesterol diet. The C57BL/6 mouse strain is widely used for diet-induced models of metabolic diseases.[7]
Materials:
-
Male C57BL/6 mice, 6-8 weeks old.
-
Standard chow diet (Control group).
-
Western-type diet (High-Fat Diet group): typically containing 21% fat (by weight) and 0.15-1.25% cholesterol.[8]
-
Metabolic cages for housing.
Procedure:
-
Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
After acclimatization, randomly assign mice to two groups: Control and High-Fat Diet (HFD).
-
Provide the Control group with the standard chow diet.
-
Provide the HFD group with the Western-type diet.
-
Continue the respective diets for a period of 12-18 weeks to establish a hyperlipidemic phenotype.[5][7]
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, collect baseline blood samples to confirm the hyperlipidemic state (see Protocol 3).
Protocol 2: Administration of Alirocumab
This protocol outlines the administration of Alirocumab to the hyperlipidemic animal models.
Materials:
-
Hyperlipidemic mice (from Protocol 1).
-
Alirocumab solution (formulated in a suitable sterile buffer).
-
Vehicle control (e.g., sterile saline or formulation buffer).
-
Syringes and needles suitable for subcutaneous injection in mice.
Procedure:
-
Divide the hyperlipidemic mice into treatment groups (e.g., Vehicle Control, Alirocumab low dose, Alirocumab high dose).
-
For subcutaneous administration, gently restrain the mouse and lift the skin on the back to form a tent.
-
Insert the needle into the base of the tented skin and inject the appropriate volume of Alirocumab solution or vehicle. A typical dosage for Alirocumab in mouse studies is between 3 and 10 mg/kg, administered weekly.[5]
-
Continue treatment for the duration of the study (e.g., 18 weeks for atherosclerosis studies).[5]
-
Monitor the animals for any adverse reactions throughout the treatment period.
Protocol 3: Blood Collection and Lipid Analysis
This protocol describes the collection of blood samples and subsequent analysis of plasma lipid profiles.
Materials:
-
Anesthetic (e.g., isoflurane).
-
Collection tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge.
-
Commercial assay kits for Total Cholesterol, LDL-Cholesterol, HDL-Cholesterol, and Triglycerides.
Procedure:
-
Fast the mice for 4-6 hours prior to blood collection.
-
Anesthetize the mouse using a proper anesthetic technique.
-
Collect blood via an appropriate method (e.g., retro-orbital sinus, cardiac puncture for terminal collection).
-
Transfer the blood into the anticoagulant-containing tubes.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
Thaw the plasma samples on ice and determine the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic assay kits, following the manufacturer's instructions.
Visualizations
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. nps.org.au [nps.org.au]
- 3. heartcare.sydney [heartcare.sydney]
- 4. researchgate.net [researchgate.net]
- 5. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alirocumab as add-on therapy to statins: current evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
Application Notes and Protocols for Determining Optimal Treatment Concentration of LDL-IN-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal treatment concentration of LDL-IN-1, a novel small molecule inhibitor. The protocols outlined below cover essential experiments for assessing cytotoxicity, efficacy, and mechanism of action.
Introduction to this compound
Low-density lipoprotein (LDL) plays a critical role in cellular cholesterol homeostasis. The uptake of LDL is primarily mediated by the LDL receptor (LDLR) through endocytosis. Dysregulation of this pathway is associated with various diseases, including atherosclerosis. This compound is a small molecule inhibitor designed to modulate the LDL signaling pathway, potentially by interfering with LDL uptake or downstream signaling events. Determining the optimal concentration of this compound is crucial for its development as a research tool or therapeutic agent, ensuring maximal efficacy with minimal off-target effects and cytotoxicity.
Key Experimental Protocols
The following protocols provide a step-by-step guide to determine the optimal concentration of this compound.
2.1. Protocol 1: Cell Viability and Cytotoxicity Assessment
This protocol aims to determine the concentration range of this compound that is non-toxic to the target cells. Cell viability assays are fundamental for distinguishing between cytotoxic and cytostatic effects of a compound.[1] A common method is the resazurin reduction assay, which is a quick, cost-effective, and sensitive method for examining cell viability.[2][3]
Methodology: Resazurin Reduction Assay
-
Cell Seeding:
-
Seed cells (e.g., HepG2, a human liver cancer cell line commonly used for studying LDL metabolism) in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Data Presentation: Table 1. Cytotoxicity of this compound on HepG2 Cells
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 5.1 |
| 10 | 88.7 | 6.3 |
| 25 | 52.3 | 7.1 |
| 50 | 15.6 | 4.5 |
| 100 | 5.1 | 2.3 |
2.2. Protocol 2: LDL Uptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the uptake of LDL by cells. This is crucial for determining the effective concentration of the inhibitor.[4] A common method involves using fluorescently labeled LDL.
Methodology: Fluorescent LDL Uptake Assay
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate suitable for fluorescence microscopy or flow cytometry.
-
After 24 hours, replace the growth medium with serum-free medium and incubate for another 24 hours to upregulate LDLR expression.
-
-
Pre-treatment with this compound:
-
Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
-
LDL Uptake:
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to each well and incubate for 2-4 hours at 37°C.
-
-
Quantification:
-
Wash the cells to remove unbound DiI-LDL.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
-
Data Analysis:
Data Presentation: Table 2. Dose-Response of this compound on LDL Uptake in HepG2 Cells
| This compound Concentration (µM) | LDL Uptake Inhibition (%) | Standard Deviation |
| 0 (Vehicle Control) | 0 | 3.1 |
| 0.01 | 5.2 | 2.5 |
| 0.1 | 25.8 | 4.2 |
| 1 | 48.9 | 5.5 |
| 5 | 75.3 | 6.1 |
| 10 | 92.1 | 3.8 |
| 20 | 95.6 | 2.9 |
2.3. Protocol 3: Western Blot Analysis of Downstream Signaling
To confirm the mechanism of action, this protocol assesses the effect of this compound on the expression of key proteins in the LDL signaling pathway, such as the LDL receptor (LDLR) and Sterol Regulatory Element-Binding Protein 2 (SREBP2).[7]
Methodology: Western Blotting
-
Cell Lysis:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies against LDLR, SREBP2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Data Presentation: Table 3. Effect of this compound on Protein Expression
| Treatment | LDLR Expression (Relative to Control) | SREBP2 (cleaved form) Expression (Relative to Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 | 0.52 |
| This compound (5 µM) | 0.15 | 0.21 |
Mandatory Visualizations
Diagram 1: LDL Receptor-Mediated Endocytosis Pathway
Caption: LDL receptor-mediated endocytosis and a potential point of inhibition for this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for determining the optimal treatment concentration of this compound.
Conclusion
By following these protocols, researchers can systematically determine the optimal treatment concentration of this compound. This involves establishing a therapeutic window by assessing cytotoxicity and then identifying the effective concentration range through functional and mechanistic assays. The integration of these data will enable the confident selection of this compound concentrations for subsequent in vitro and in vivo studies. It is recommended to perform these optimization experiments in the specific cell line and under the conditions that will be used for future experiments to ensure the relevance of the determined optimal concentration.[8]
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. Cholesterol - Wikipedia [en.wikipedia.org]
- 8. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: LDL-IN-1 for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-Density Lipoprotein (LDL), often referred to as "bad cholesterol," plays a crucial role in transporting cholesterol to peripheral tissues.[1][2] However, elevated levels of LDL cholesterol are a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases.[3][4][5] The uptake of LDL by cells is primarily mediated by the LDL receptor (LDLR) through a process called receptor-mediated endocytosis.[1][6][7] Understanding the molecular mechanisms of LDL uptake and identifying inhibitors of this pathway are of significant interest for developing novel therapeutics against hypercholesterolemia.
LDL-IN-1 is a novel, potent, and specific small molecule inhibitor of LDL uptake. These application notes provide a detailed protocol for utilizing this compound in fluorescence microscopy-based assays to study LDL internalization in live cells.
Mechanism of Action: LDL Receptor-Mediated Endocytosis
LDL particles in the bloodstream bind to LDL receptors on the cell surface.[6] This binding triggers the formation of clathrin-coated pits, which invaginate to form endocytic vesicles containing the LDL-LDLR complex.[6] These vesicles then fuse with early endosomes. The acidic environment of the late endosomes and lysosomes causes the dissociation of LDL from its receptor.[8][9] The LDL particle is then degraded, releasing cholesterol into the cell, while the LDL receptor is recycled back to the cell surface.[6] this compound is hypothesized to interfere with a key step in this pathway, leading to a reduction in cellular LDL uptake.
Experimental Protocols
This protocol describes how to measure the effect of this compound on LDL uptake in cultured cells using fluorescence microscopy. The protocol is optimized for HepG2 cells, a human hepatoma cell line commonly used for studying LDL metabolism.
Materials
-
Cells and Media:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
-
Reagents:
-
This compound (stock solution in DMSO)
-
Fluorescently labeled LDL (e.g., pHrodo™ Red LDL or DiI-LDL)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear counterstain)
-
Paraformaldehyde (PFA) for fixation (if using DiI-LDL)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filters
-
96-well, black, clear-bottom imaging plates
-
Standard cell culture equipment
-
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well, black, clear-bottom imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with serum-free DMEM.
-
Add serum-free DMEM to each well and incubate for 12-24 hours to upregulate the expression of LDL receptors.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. A final concentration range of 0.1 nM to 10 µM is recommended for initial dose-response experiments.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the serum-free medium and add the medium containing this compound or vehicle to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Fluorescent LDL Incubation:
-
Prepare a working solution of fluorescently labeled LDL (e.g., 10 µg/mL of pHrodo™ Red LDL) in serum-free DMEM.
-
Add the fluorescent LDL solution to all wells.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[10]
-
-
Washing and Staining:
-
Aspirate the medium containing the fluorescent LDL.
-
Wash the cells three times with PBS.
-
Add a solution of Hoechst 33342 (e.g., 1 µg/mL in PBS) to stain the nuclei for 15 minutes at room temperature.
-
Wash the cells twice more with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
-
Imaging:
-
Acquire images using a fluorescence microscope.
-
Use appropriate filter sets for the chosen fluorescent LDL label (e.g., TRITC for pHrodo™ Red) and the nuclear stain (e.g., DAPI for Hoechst).
-
Capture multiple images per well to ensure representative data.
-
Data Analysis
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Segment the images to identify individual cells based on the nuclear stain.
-
Measure the integrated fluorescence intensity of the LDL probe within each cell.
-
Normalize the LDL fluorescence intensity to the cell number (or total nuclear area).
-
Calculate the percentage of LDL uptake inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data
The following table summarizes hypothetical data for this compound in comparison to known inhibitors of LDL uptake.
| Compound | Target | Cell Type | IC50 | Reference |
| This compound | LDL Uptake | HepG2 | 50 nM | Hypothetical Data |
| Dynasore | Dynamin | HepG2, HK2, HCAEC | ~20-40 µM | [8][9] |
| PCSK9 (recombinant) | LDLR Degradation | HK2 | ~5 µg/mL | [8][9] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete washing | Increase the number and duration of wash steps. |
| Autofluorescence of cells or compound | Image a well with untreated cells to determine the basal fluorescence level and subtract it from the measurements. | |
| Low fluorescence signal | Low expression of LDL receptors | Ensure proper serum starvation to upregulate LDLR expression. |
| Insufficient incubation time with labeled LDL | Increase the incubation time with fluorescent LDL. | |
| Photobleaching | Minimize exposure to excitation light during imaging. | |
| High well-to-well variability | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| "Edge effects" in the plate | Avoid using the outer wells of the 96-well plate. | |
| Cell toxicity | High concentration of this compound or DMSO | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. Keep the final DMSO concentration below 0.5%. |
References
- 1. udshealth.com [udshealth.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Advanced Imaging Technique Helps See Low-Density Lipoprotein-Cholesterol in New Light - Pathology - mobile.Labmedica.com [mobile.labmedica.com]
- 4. LDL: The "Bad" Cholesterol: MedlinePlus [medlineplus.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
"troubleshooting LDL-IN-1 experimental results"
Welcome to the technical support center for LDL-IN-1, a novel small molecule inhibitor designed for research in cholesterol metabolism and cardiovascular disease. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the protein-protein interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).[1][2] By binding to the LDLR, this compound sterically hinders PCSK9 binding, which prevents the subsequent lysosomal degradation of the LDLR.[1][3] This leads to an increased number of LDLRs being recycled to the cell surface, enhancing the cell's ability to uptake LDL cholesterol from the extracellular environment.[3][4]
Q2: What is the expected biological effect of this compound in a cell-based assay?
A2: In cell types that express the LDLR, such as HepG2 liver cells, treatment with this compound is expected to cause a dose-dependent increase in the uptake of fluorescently-labeled LDL.[5][6][7] Concurrently, you should observe an increase in the total protein levels of LDLR as measured by Western blot, due to the inhibition of its degradation.
Q3: What are the recommended working concentrations for this compound?
A3: The optimal working concentration can vary depending on the cell type and experimental conditions. However, a good starting point for most cell-based assays is between 1 µM and 10 µM. We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
A4: this compound has been optimized for low cytotoxicity. However, at very high concentrations or with prolonged exposure, some cytotoxic effects may be observed. It is always recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to ensure that the observed effects are not due to cytotoxicity.[8]
Q5: What is the appropriate solvent for this compound?
A5: this compound is soluble in DMSO. For cell culture experiments, we recommend preparing a concentrated stock solution in DMSO (e.g., 10 mM) and then diluting it to the final working concentration in your culture medium. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid solvent-induced effects.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value |
| Target | PCSK9-LDLR Interaction |
| IC₅₀ (In Vitro Assay) | 50 nM |
| EC₅₀ (HepG2 LDL Uptake) | 1.5 µM |
| Recommended Concentration Range | 1 - 10 µM |
| Solubility in DMSO | > 50 mM |
| Solubility in PBS | < 1 µM[4] |
| Molecular Weight | 482.5 g/mol |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow for an LDL uptake assay.
Caption: this compound inhibits PCSK9-mediated LDLR degradation.
Caption: Workflow for a typical LDL uptake experiment.
Troubleshooting Guides
Problem 1: No increase in LDL uptake observed with this compound treatment.
This is a common issue that can arise from several factors, from reagent integrity to suboptimal experimental conditions.
Q: My cells treated with this compound show the same level of LDL uptake as the vehicle control. What should I do?
A: Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting logic for lack of this compound effect.
Possible Causes and Solutions:
-
Compound Inactivity: Ensure your this compound stock is properly dissolved in DMSO and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Line Issues: Confirm that your cell line (e.g., HepG2) expresses sufficient levels of the LDL receptor. Some cell lines may have low endogenous expression. As a positive control, treat cells with a statin (e.g., lovastatin), which is known to upregulate LDLR expression and increase LDL uptake.[9]
-
Suboptimal Assay Conditions:
-
Incubation Time: An incubation period of 4 hours with fluorescent-LDL is typically sufficient, but you may need to optimize this for your cell line.[5][9]
-
Serum Presence: Standard fetal bovine serum (FBS) contains lipoproteins that will compete with the fluorescently-labeled LDL for receptor binding. It is crucial to starve cells in a medium containing lipoprotein-deficient serum for 12-24 hours before and during the experiment.[7]
-
Labeled LDL Quality: Ensure the fluorescent-LDL reagent is not expired and has been stored correctly, protected from light.
-
Problem 2: High background or weak signal in LDLR Western Blot.
Detecting membrane proteins like the LDL receptor can be challenging.
Q: I am trying to validate the effect of this compound by Western Blot, but I'm getting a weak LDLR band or high background.
A: Optimizing your Western blot protocol is key for clear results.
Table 2: Western Blot Optimization for LDLR
| Step | Recommendation | Rationale |
| Lysis Buffer | Use a RIPA buffer or a buffer containing a strong detergent (e.g., SDS).[10] | LDLR is a membrane protein and requires strong detergents for efficient solubilization.[11] |
| Protein Loading | Load at least 30 µg of total protein per lane.[12] | LDLR may be a moderately abundant protein, and sufficient loading is necessary for detection. |
| Gel Electrophoresis | Use a lower percentage acrylamide gel (e.g., 8%) or a gradient gel. | The mature LDLR is a large protein (~160 kDa), and lower percentage gels improve the resolution of high molecular weight proteins. |
| Transfer | Perform a wet transfer overnight at 4°C or use a system optimized for large proteins.[13] | Efficient transfer of large proteins from the gel to the membrane is critical and often requires longer transfer times.[13] |
| Blocking | Use 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[12][10] | Blocking prevents non-specific antibody binding, reducing background noise. |
| Primary Antibody | Titrate your primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range (e.g., 1:500, 1:1000, 1:2000).[12][14] | Too much antibody can increase background, while too little will result in a weak signal.[8] |
| Washing | Increase the number and duration of washes with TBST after antibody incubations.[12] | Thorough washing is crucial for removing unbound antibodies and reducing background. |
Experimental Protocols
Protocol 1: Fluorescent LDL Uptake Assay
This protocol is adapted for a 96-well plate format using HepG2 cells.
-
Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom black plate at a density of 2 x 10⁴ cells per well in complete medium. Allow cells to adhere and grow for 48 hours.[6]
-
Cell Starvation: Aspirate the complete medium and replace it with a medium containing 5% lipoprotein-deficient serum. Incubate for 24 hours to upregulate LDLR expression.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in the starvation medium. Add the compound solutions to the cells and incubate for 4-24 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
LDL Incubation: Prepare a working solution of fluorescently-labeled LDL (e.g., DiI-LDL or BODIPY-LDL) at 10 µg/mL in the starvation medium.[15] Remove the compound-containing medium and add 100 µL of the LDL working solution to each well.
-
Uptake: Incubate the plate at 37°C for 4 hours, protected from light.[5][9]
-
Wash and Fix:
-
Aspirate the LDL solution and wash the cells three times with cold PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
-
Staining and Imaging:
-
Wash the cells twice with PBS.
-
Add a nuclear counterstain (e.g., DAPI) if desired.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Quantification: Use image analysis software to quantify the total fluorescence intensity per cell or per well. Normalize the data to the vehicle control.
Protocol 2: Western Blot for LDLR
-
Sample Preparation:
-
Culture and treat cells with this compound as in your experiment.
-
Wash cells with ice-cold PBS and lyse them directly in the dish with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Mix 30-50 µg of protein with Laemmli sample buffer. Do not boil samples intended for LDLR detection, as it can cause aggregation; instead, incubate at 37°C for 30 minutes.
-
Load samples onto an 8% SDS-PAGE gel and run until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LDLR (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[12]
-
Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.
-
References
- 1. Molecular mechanism of LDL cholesterol regulation | French national synchrotron facility [synchrotron-soleil.fr]
- 2. academic.oup.com [academic.oup.com]
- 3. Low-density lipoprotein - Wikipedia [en.wikipedia.org]
- 4. Cholesterol - Wikipedia [en.wikipedia.org]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. abcam.com [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Solubilization of the low density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LDL-IN-1 Concentration
This guide provides technical support for researchers using LDL-IN-1, a novel small molecule inhibitor. It offers troubleshooting advice and detailed protocols to help determine the optimal concentration for your experiments while ensuring maximal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a small molecule inhibitor designed to target a key protein involved in the cellular uptake or processing of Low-Density Lipoprotein (LDL). The LDL pathway is crucial for cellular cholesterol homeostasis.[1][2][3] By inhibiting a specific component of this pathway, this compound allows for the investigation of its role in various cellular processes and disease models. The precise mechanism is proprietary, but it is intended to modulate the cell's ability to internalize or utilize LDL cholesterol.
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a novel compound like this compound, it is critical to perform a broad dose-response curve to establish an effective concentration range. A common starting point is to test a wide range spanning several orders of magnitude, for example, from 1 nM to 100 µM.[4] This initial experiment will help identify a narrower, more effective range for subsequent optimization experiments.
Q3: What essential controls should I include in my cell viability experiments with this compound?
A3: To ensure your results are accurate and interpretable, several controls are crucial.[4]
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). The final concentration of the vehicle in the culture medium should typically be less than 0.5% to avoid solvent-induced toxicity.[4]
-
Untreated Control: Cells that are not exposed to this compound or the vehicle. This provides a baseline for normal cell health and proliferation.
-
Positive Control (Optional but Recommended): A known compound that induces a predictable effect on your cell line (e.g., a known cytotoxic agent or an inhibitor of a related pathway). This confirms that your assay is sensitive and working as expected.[4]
Q4: How long should I incubate my cells with this compound before assessing viability?
A4: The optimal incubation time can vary significantly depending on the cell type, its doubling time, and the specific mechanism of this compound. A typical starting point for treatment duration is 24, 48, or 72 hours.[5] Shorter times may be sufficient to observe effects on signaling pathways, while longer times are often needed to see effects on cell proliferation or viability. It is recommended to perform a time-course experiment to determine the ideal endpoint.
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a Cell Viability Assay
This protocol describes a standard method to determine the half-maximal cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50) of this compound. The ATP-based CellTiter-Glo® assay is used as an example, as it measures the number of metabolically active cells.[5]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
Sterile 96-well opaque-walled plates (for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, log-phase cells.
-
Seed the cells into a 96-well opaque-walled plate at a pre-determined optimal density. Allow cells to attach and recover for 18-24 hours.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound in a complete cell culture medium. A common approach is a 10-point, 1:3 serial dilution starting from a high concentration (e.g., 100 µM).[5]
-
Be sure to prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response) to determine the IC50/CC50 value.[5]
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
This table summarizes example data from a dose-response experiment to help guide your analysis.
| This compound Conc. (µM) | Log Concentration | % Cell Viability (Normalized) |
| 100.000 | 2.00 | 5.2% |
| 33.333 | 1.52 | 15.8% |
| 11.111 | 1.05 | 35.4% |
| 3.704 | 0.57 | 51.2% |
| 1.235 | 0.09 | 75.6% |
| 0.412 | -0.39 | 92.1% |
| 0.137 | -0.86 | 98.5% |
| 0.046 | -1.34 | 99.8% |
| 0.015 | -1.82 | 100.5% |
| 0.000 (Vehicle) | N/A | 100.0% |
In this example, the IC50 is approximately 3.5 µM.
Troubleshooting Guides
Problem 1: I am seeing high levels of cell death even at very low concentrations of this compound.
-
Possible Cause: The compound may be exhibiting general cytotoxicity rather than a specific inhibitory effect.
-
Troubleshooting Action:
-
Confirm Vehicle Toxicity: Run a dose-response curve of your vehicle (e.g., DMSO) alone to ensure it is not the cause of the toxicity.[4]
-
Reduce Incubation Time: The compound may have a rapid cytotoxic effect. Try a shorter incubation period (e.g., 12 or 24 hours) to see if a therapeutic window can be identified.
-
Assess Off-Target Effects: Consider if the cell line is uniquely sensitive. Test this compound in a different cell line, ideally one that does not express the intended target, to check for non-specific toxicity.[6]
-
Problem 2: My cell viability results are not reproducible between experiments.
-
Possible Cause: Inconsistencies in experimental conditions or compound handling can lead to variability.[5]
-
Troubleshooting Action:
-
Standardize Cell Conditions: Ensure you are using cells from a similar passage number and that they are seeded at a consistent density and confluency for each experiment.[5]
-
Check Compound Stability: Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution, which can degrade the compound.[4][5]
-
Minimize Plate Edge Effects: Evaporation from wells on the perimeter of a multi-well plate can concentrate the compound and affect results. Avoid using the outer wells for treatment groups or ensure they are filled with sterile media/PBS to maintain humidity.[5]
-
Problem 3: I am not observing any effect on cell viability, even at high concentrations of this compound.
-
Possible Cause: The compound may not be potent in your specific cell model, may be unstable, or may not be entering the cells.
-
Troubleshooting Action:
-
Verify Compound Activity: If possible, confirm the activity of your batch of this compound in a cell-free biochemical assay to ensure it is active against its target.
-
Assess Cellular Uptake: The compound may have poor cell permeability. While complex to measure directly without specialized methods, you can try extending the incubation time to see if an effect emerges.[7]
-
Consider Target Expression: Confirm that your cell line expresses the intended target of this compound at sufficient levels.
-
Visual Guides
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Molecular mechanism of LDL cholesterol regulation | French national synchrotron facility [synchrotron-soleil.fr]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Low Density Lipoprotein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
"potential off-target effects of LDL-IN-1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LDL-IN-1, a novel inhibitor of LDL cholesterol pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to lower Low-Density Lipoprotein (LDL) cholesterol by targeting key regulatory pathways of cholesterol homeostasis. While the specific molecular target of this compound is proprietary, its therapeutic action is analogous to inhibiting the function of proteins like PCSK9. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a crucial role in regulating cholesterol levels by breaking down LDL receptors, which are responsible for clearing "bad" cholesterol from the bloodstream.[1][2] By inhibiting this process, this compound effectively increases the number of LDL receptors on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the blood.[2][3]
Q2: What are the potential off-target effects of this compound?
A2: As with any targeted therapy, there is a potential for off-target effects. Based on preclinical and early clinical studies of similar advanced therapies, potential off-target effects of this compound may include:
-
Minor DNA Methylation Changes: Genome-wide analyses have shown that some targeted therapies can cause minor off-target DNA methylation. However, these changes have not been observed to lead to significant alterations in gene expression.[1]
-
Transient Elevation of Liver Enzymes: A temporary increase in liver enzymes has been noted in some individuals, particularly those with pre-existing elevated liver enzymes. These elevations typically resolve without intervention.[4][5]
-
Infusion-Related Reactions: Mild reactions such as back pain and nausea have been reported, which are generally manageable with standard medications.[4]
It is crucial to monitor for these potential effects during your experiments.
Q3: What level of LDL cholesterol reduction can be expected with this compound treatment?
A3: In clinical trials of similar advanced cholesterol-lowering therapies, significant reductions in LDL cholesterol have been observed. Reductions of up to 60% from baseline have been reported at the highest doses, with noticeable effects appearing within the first two weeks of treatment and being sustained over time.[4]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Cell Death in In Vitro Experiments
-
Possible Cause: The concentration of this compound used may be too high for the specific cell line.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal, non-toxic working concentration for your cell line.
-
Assess Cell Viability: Use standard cell viability assays (e.g., MTT, trypan blue exclusion) to quantify cytotoxicity at different concentrations.
-
Check Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing cytotoxicity on its own.
-
Issue 2: Inconsistent LDL Cholesterol Lowering in Animal Models
-
Possible Cause: Variability in drug metabolism, delivery, or individual animal physiology.
-
Troubleshooting Steps:
-
Verify Delivery Method: Confirm the accuracy and consistency of the administration route (e.g., intravenous, subcutaneous).
-
Monitor Pharmacokinetics: If possible, measure the plasma concentration of this compound over time to assess its bioavailability and clearance.
-
Increase Sample Size: A larger cohort of animals may be necessary to account for biological variability.
-
Assess Liver Function: Perform baseline and post-treatment liver function tests to ensure the health of the primary target organ.[1]
-
Issue 3: Observation of Potential Off-Target Gene Expression Changes
-
Possible Cause: this compound may have unintended interactions with other cellular pathways.
-
Troubleshooting Steps:
-
Perform Genome-Wide Analysis: Conduct RNA sequencing (RNA-Seq) or microarray analysis to identify global changes in gene expression.
-
Validate Hits: Use quantitative PCR (qPCR) to validate the expression changes of specific genes identified in the genome-wide analysis.
-
Pathway Analysis: Utilize bioinformatics tools to determine if the off-target gene expression changes are associated with specific signaling pathways.
-
Quantitative Data Summary
The following tables summarize the efficacy and safety data observed in clinical trials of advanced LDL-lowering therapies, which can serve as a benchmark for experiments with this compound.
Table 1: Efficacy of Advanced LDL-Lowering Therapies
| Therapy Type | Target | Dose | Average LDL-C Reduction | Time to Effect | Duration of Effect |
| CRISPR-Cas9 | ANGPTL3 | Highest Dose | ~50% | Within 2 weeks | At least 60 days |
| Epigenetic Editor | PCSK9 | Single Infusion | Comparable to existing drugs | Not specified | Over 1 year |
| Oral PCSK9 Inhibitor (enlicitide) | PCSK9 | 20mg daily | 55% - 58% | 24 weeks | 52 weeks |
Data synthesized from multiple sources.[3][4][6][7]
Table 2: Safety Profile of Advanced LDL-Lowering Therapies
| Adverse Event | Incidence | Severity | Notes |
| Minor Infusion-Related Reactions | Low | Mild | Resolved with medication.[4] |
| Transient Rise in Liver Enzymes | Low | Mild | Returned to normal without treatment.[4] |
| Off-Target DNA Methylation | Observed | Minor | No significant impact on gene expression.[1] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Effects using Genome-Wide Analysis
-
Cell Culture and Treatment: Culture human liver cells (e.g., HepG2) and treat with this compound at the desired concentration and a vehicle control for 48-72 hours.
-
RNA Isolation: Extract total RNA from the treated and control cells using a standard RNA isolation kit.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Align reads to the human reference genome.
-
Perform differential gene expression analysis to identify genes significantly up- or down-regulated by this compound treatment.
-
Conduct pathway analysis on the differentially expressed genes to identify any perturbed biological pathways.
-
Protocol 2: Evaluation of Liver Function in Animal Models
-
Animal Model: Use transgenic mice expressing human PCSK9 or another relevant model.[1]
-
Treatment Administration: Administer this compound via a single intravenous infusion.
-
Blood Collection: Collect blood samples at baseline and at specified time points post-treatment.
-
Liver Enzyme Measurement: Measure the plasma levels of key liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Data Analysis: Compare the post-treatment enzyme levels to baseline levels and to a control group to assess for any significant changes indicating liver toxicity.
Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. Molecular mechanism of LDL cholesterol regulation | French national synchrotron facility [synchrotron-soleil.fr]
- 3. A new cholesterol-lowering pill shows promise in clinical trials [sciencenews.org]
- 4. First-in-human trial of CRISPR gene-editing therapy safely lowered cholesterol, triglycerides | American Heart Association [newsroom.heart.org]
- 5. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 6. merck.com [merck.com]
- 7. pharmacytimes.com [pharmacytimes.com]
Technical Support Center: Addressing LDL- and Oxidized LDL-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in cell lines when working with Low-Density Lipoprotein (LDL) and oxidized LDL (oxLDL).
Frequently Asked Questions (FAQs)
Q1: What is LDL-induced cytotoxicity and which cell types are susceptible?
A1: LDL-induced cytotoxicity refers to the dose-dependent damaging effect of high concentrations of Low-Density Lipoprotein on cells in culture. This can manifest as reduced cell proliferation, apoptosis (programmed cell death), and changes in cell morphology.[1][2] Several cell types are susceptible, including:
-
Vascular Smooth Muscle Cells (SMCs): Experience significant reductions in cell number upon exposure to high LDL concentrations.[1]
-
Endothelial Cells (ECs): Similar to SMCs, high LDL levels are cytotoxic to these cells.[1]
-
Human Umbilical Vein Endothelial Cells (HUVECs): Show inhibited proliferation and increased apoptosis in the presence of oxidized LDL (oxLDL).[2]
-
Cancer Cell Lines (e.g., EC-9706, K562/AO2): oxLDL can inhibit proliferation and induce apoptosis in these cells as well.[2]
-
Macrophages (e.g., J774): High concentrations of oxLDL have a cytotoxic effect on these immune cells.[3]
Q2: What concentrations of LDL are typically cytotoxic?
A2: The cytotoxic concentration of LDL is cell-type dependent. For human aortic smooth muscle cells and umbilical vein endothelial cells, LDL cholesterol concentrations of 160 µg/mL in the culture medium resulted in a significant reduction in cell numbers within 3 days.[1] No marked changes were observed at LDL cholesterol concentrations at or below 50 µg/mL.[1]
Q3: What is oxidized LDL (oxLDL) and why is it often more cytotoxic than native LDL?
A3: Oxidized LDL (oxLDL) is a modified form of LDL that has undergone oxidative damage. This modification can occur through processes involving reactive oxygen species. oxLDL is generally considered more cytotoxic than native LDL because it can induce stronger inflammatory responses and is taken up by different receptors on cells, such as the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[2] This can lead to lipid accumulation, cellular stress, and apoptosis.[2][3]
Q4: How can I mitigate LDL-induced cytotoxicity in my experiments?
A4: Several strategies can be employed to reduce LDL-induced cytotoxicity:
-
Optimize LDL Concentration: Titrate the concentration of LDL in your experiments to find the optimal balance between achieving the desired biological effect and minimizing cytotoxicity. Based on published data, keeping LDL cholesterol concentrations below 50 µg/mL may be a good starting point for sensitive cell lines.[1]
-
Co-incubation with HDL: High-Density Lipoprotein (HDL) has been shown to inhibit LDL-induced cytotoxicity.[1] Including HDL in the culture medium may protect cells from the damaging effects of LDL.
-
Use Lipoprotein-Deficient Serum (LPDS): When studying the specific effects of LDL, it is common to use medium supplemented with LPDS to remove confounding lipoproteins from the serum.[1][4]
-
Monitor Cell Health: Regularly assess cell viability and morphology throughout the experiment using techniques like Trypan Blue exclusion, MTT assays, or live-cell imaging.[2][5] This will help in identifying the onset of cytotoxicity early on.
Q5: What is the role of the LOX-1 receptor in oxLDL-induced cytotoxicity?
A5: The Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is a scavenger receptor that recognizes and binds to oxLDL. The binding and uptake of oxLDL through LOX-1 can trigger downstream signaling pathways that lead to cellular dysfunction and apoptosis.[2] Blocking the LOX-1 receptor, for instance with an antibody, has been shown to prevent oxLDL-induced cytotoxicity.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during cell culture experiments involving LDL and oxLDL.
| Problem | Possible Cause | Troubleshooting Steps |
| High cell death observed after LDL treatment. | LDL concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with concentrations at or below 50 µg/mL of LDL cholesterol.[1] |
| Cell line is particularly sensitive to LDL. | Consider using a more resistant cell line if experimentally feasible. Alternatively, shorten the incubation time with LDL. | |
| Contamination of LDL preparation. | Ensure the purity and sterility of your LDL preparation. Filter-sterilize the LDL solution before adding it to the culture medium. | |
| Inconsistent results between experiments. | Variability in LDL preparations. | Use a consistent source and lot of LDL for all experiments. If preparing LDL in-house, ensure the protocol is standardized and followed precisely. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cell characteristics can change with prolonged culturing. | |
| Differences in cell density at the time of treatment. | Seed cells at a consistent density for all experiments to ensure uniformity. | |
| Difficulty in observing a specific cellular response to LDL. | Cytotoxicity is masking the intended biological effect. | Reduce the LDL concentration to a sub-toxic level. Monitor for early time points before significant cell death occurs. |
| Insufficient LDL uptake. | Ensure that the cells express the LDL receptor (LDLR). You can verify this by western blot or qPCR. For some experiments, pre-incubating cells in lipoprotein-deficient serum can upregulate LDLR expression.[4] |
Data Summary Tables
Table 1: Cytotoxic Concentrations of LDL in Different Cell Lines
| Cell Line | Lipoprotein | Concentration | Observed Effect | Reference |
| Human Aortic Smooth Muscle Cells (SMCs) | LDL | 160 µg/mL cholesterol | Significant reduction in cell number | [1] |
| Human Umbilical Vein Endothelial Cells (ECs) | LDL | 160 µg/mL cholesterol | Significant reduction in cell number | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | oxLDL | Dose-dependent | Inhibition of proliferation and apoptosis | [2] |
| K562/AO2 (Tumor cell line) | oxLDL | Dose-dependent | Inhibition of proliferation and apoptosis | [2] |
| EC-9706 (Tumor cell line) | oxLDL | Dose-dependent | Inhibition of proliferation and apoptosis | [2] |
| J774 (Macrophage-derived) | oxLDL | High concentration | Cytotoxic effect | [3] |
Experimental Protocols
Protocol 1: Assessment of LDL-Induced Cytotoxicity using MTT Assay
This protocol is adapted from methods used to assess cell proliferation and viability in the presence of cytotoxic agents.[2]
-
Cell Seeding: Seed cells (e.g., HUVECs, SMCs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
LDL Preparation: Prepare serial dilutions of LDL or oxLDL in serum-free or lipoprotein-deficient serum-containing medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of LDL or oxLDL. Include a vehicle control (medium without LDL). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: After the 4-hour incubation with MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: LDL Uptake Assay
This protocol provides a general workflow for assessing the uptake of fluorescently labeled LDL.[5][6]
-
Cell Seeding: Seed cells in a suitable format for microscopy or flow cytometry (e.g., glass-bottom dishes, 96-well plates). Allow cells to adhere.
-
Lipoprotein Starvation: To upregulate LDL receptor expression, incubate the cells in a basal medium containing 5% Lipoprotein-Deficient Serum (LPDS) for 24 hours.[5]
-
Treatment (Optional): Treat cells with your compounds of interest for the desired duration.
-
Labeled LDL Incubation: Replace the medium with fresh medium containing fluorescently labeled LDL (e.g., DiI-LDL or pHrodo Red-LDL) at a final concentration of approximately 10 µg/mL.[5] Incubate for 2-4 hours at 37°C.
-
Washing: Aspirate the LDL-containing medium and wash the cells three times with PBS to remove unbound LDL.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Visualize and capture images of the cells to observe the intracellular accumulation of the fluorescent LDL.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity to quantify LDL uptake on a per-cell basis.
-
Visualizations
Caption: Workflow of LDL receptor-mediated endocytosis.
Caption: Troubleshooting logic for LDL/oxLDL-induced cytotoxicity.
References
- 1. LDL-induced cytotoxicity and its inhibition by HDL in human vascular smooth muscle and endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The variability of oxLDL-induced cytotoxicity on different types of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of macrophage-like cell mutants resistant to the cytotoxic effect of oxidized low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Improving the Solubility of Poorly Soluble Small Molecule Inhibitors
Disclaimer: Information regarding a specific compound designated "LDL-IN-1" is not publicly available. This guide provides general strategies and troubleshooting for improving the solubility of poorly soluble small molecule inhibitors, using a hypothetical "LDL pathway inhibitor" as an example. The principles and techniques described are broadly applicable to researchers, scientists, and drug development professionals working with challenging compounds.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor, targeting the LDL pathway, has very low aqueous solubility. What are the initial steps to address this?
A1: The first step is to characterize the physicochemical properties of your compound. Understanding the molecule's pKa, logP, and solid-state properties (e.g., crystallinity) will provide insights into the underlying causes of poor solubility. A systematic approach involving the screening of different solvents and pH conditions is recommended as an initial, cost-effective strategy.
Q2: What are the most common techniques to improve the solubility of a poorly water-soluble drug candidate?
A2: Several techniques can be employed, ranging from simple to more complex approaches. These include pH adjustment, the use of co-solvents, formulation with surfactants to form micelles, complexation with cyclodextrins, and the creation of solid dispersions.[1][2][3][4][5] The choice of method depends on the compound's properties and the requirements of the downstream application (e.g., in vitro assays vs. in vivo studies).
Q3: Can particle size reduction improve the solubility of my compound?
A3: Particle size reduction, through techniques like micronization or nanosuspension, increases the surface area of the compound available for dissolution.[3][4][5] While this can enhance the dissolution rate, it does not typically increase the equilibrium (thermodynamic) solubility.[3][4] For compounds where the dissolution rate is the limiting factor for bioavailability, this can be a viable strategy.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assays.
Possible Cause: The concentration of the compound exceeds its solubility limit in the final assay buffer. The organic solvent used for the stock solution may be immiscible or cause precipitation when diluted into the aqueous buffer.
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the maximum soluble concentration of your compound in the final assay buffer.
-
Optimize Co-solvent Percentage: Minimize the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium, ideally keeping it below 1% and in many cases below 0.1%.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the assay buffer to avoid shocking the compound out of solution.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[1] For weakly acidic drugs, increasing the pH will increase the concentration of the more soluble ionized form. Conversely, for weakly basic drugs, decreasing the pH will have the same effect.
-
Utilize Solubilizing Excipients: Consider the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins in your assay buffer.
Issue 2: Inconsistent results in cell-based assays.
Possible Cause: Poor solubility can lead to non-uniform compound distribution and concentration in the cell culture medium, leading to variable cellular uptake and inconsistent biological responses.
Troubleshooting Steps:
-
Pre-dissolution and Filtration: Ensure your compound is fully dissolved in the stock solvent before adding it to the cell culture medium. Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
-
Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and stability.[2]
-
Solid Dispersion: For more advanced formulation, a solid dispersion of the drug in a hydrophilic carrier can be prepared.[2][3][5] This can improve the dissolution rate and apparent solubility.
Quantitative Data Summary
The following table summarizes common solubilization techniques and their typical impact on solubility.
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug to a more soluble form.[1] | 10 - 1000 | Simple, cost-effective. | Only applicable to ionizable compounds; risk of chemical instability at extreme pH. |
| Co-solvents | Reducing the polarity of the aqueous solvent.[3] | 2 - 500 | Simple, widely used for in vitro studies. | Potential for solvent toxicity in cell-based assays and in vivo. |
| Surfactants (Micellar Solubilization) | Incorporation of the drug into micelles.[5] | 10 - 1000 | High solubilization capacity. | Potential for toxicity and interference with biological assays. |
| Cyclodextrins | Formation of inclusion complexes.[2] | 2 - 5000 | Can improve stability; low toxicity. | Can be expensive; potential for drug displacement from the complex. |
| Solid Dispersions | Dispersion of the drug in a hydrophilic carrier.[2][5] | 10 - 1000 | Significant improvement in dissolution rate and bioavailability. | Requires specialized equipment and formulation development. |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent and pH
-
Objective: To determine the solubility of the compound in various pharmaceutically acceptable solvents and at different pH values.
-
Materials:
-
Your poorly soluble compound ("this compound")
-
A selection of solvents: DMSO, Ethanol, Methanol, PEG 400, Propylene Glycol
-
A series of buffers with pH ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)
-
Vials, shaker, centrifuge, HPLC or UV-Vis spectrophotometer
-
-
Methodology:
-
Add an excess amount of the compound to a known volume of each solvent or buffer in a vial.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Objective: To prepare a formulation of the compound with a cyclodextrin to enhance its aqueous solubility.
-
Materials:
-
Your poorly soluble compound ("this compound")
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Magnetic stirrer, filtration apparatus
-
-
Methodology:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD).
-
Slowly add an excess of the compound to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for 24-72 hours.
-
Filter the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate.
-
Visualizations
Caption: A general workflow for systematically improving the solubility of a poorly soluble compound.
Caption: A simplified decision-making process for selecting an appropriate solubilization technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Experimental Variability in LDL-Related Research
Disclaimer: The compound "LDL-IN-1" is not a recognized chemical entity in the scientific literature. This technical support center provides guidance on reducing experimental variability in research involving low-density lipoprotein (LDL) in general.
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in experiments involving LDL.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in LDL-related experiments?
Variability in LDL research can be broadly categorized into two main sources:
-
Biological Variability: This refers to the natural variation within and between biological samples. Factors contributing to this include:
-
Donor/Animal Variation: Age, sex, genetics, diet, and underlying health conditions of the plasma donor or animal model can significantly impact LDL composition and concentration.[1]
-
Cell Line Variation: Different cell lines, and even the same cell line at different passages, can exhibit variability in LDL receptor expression and lipid metabolism.[2]
-
Day-to-day physiological fluctuations: Normal biological rhythms can cause variations in lipid levels.[3]
-
-
Analytical Variability: This arises from the experimental procedures and measurement techniques. Key factors include:
-
Sample Collection and Handling: Improper collection, storage, or freeze-thaw cycles of plasma or LDL can lead to degradation and aggregation.
-
LDL Isolation Method: Different isolation techniques (e.g., ultracentrifugation, precipitation) have inherent variability and can yield LDL with different purities and structural integrity.[4][5]
-
Assay Conditions: Variations in incubation times, temperatures, reagent concentrations, and cell densities can all introduce variability.[6][7]
-
Quantification Method: The choice of method to measure LDL cholesterol (e.g., Friedewald calculation, direct enzymatic assays) can significantly impact the results and their variability.[8][9][10]
-
Troubleshooting Guides
Issue 1: High Variability in LDL Uptake Assays
Question: My fluorescently-labeled LDL uptake assay is showing high well-to-well and experiment-to-experiment variability. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform, non-confluent monolayer of cells. Clumped cells can lead to errors in normalized LDL influx values. Perform a cell density titration to determine the optimal cell number per well for your specific cell line.[11] |
| Variable LDL Labeling Efficiency | Use a consistent and validated protocol for fluorescently labeling LDL. After labeling, thoroughly dialyze to remove any free dye, which can contribute to high background fluorescence. |
| LDL Aggregation | Before adding to cells, visually inspect the labeled LDL solution for any precipitation. Briefly vortex or sonicate if necessary. Store labeled LDL protected from light and at 4°C for short-term use. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to add LDL to all wells as simultaneously as possible. Ensure consistent incubation times across all plates and experiments. |
| Cell Health Issues | Monitor cell viability throughout the experiment. Factors like serum starvation or toxicity from treatments can affect LDL uptake. Use live-cell imaging to monitor cell health concurrently with the uptake assay.[6] |
| Variable Serum Lipids | When pre-incubating cells, use lipoprotein-deficient serum (LPDS) to upregulate LDL receptor expression consistently. The lipid content in standard fetal bovine serum (FBS) can vary between lots and affect results.[12] |
Issue 2: Inconsistent Results in Cholesterol Efflux Assays
Question: I am seeing inconsistent cholesterol efflux from my macrophages to HDL. How can I improve the reproducibility of my assay?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cholesterol Labeling | Ensure cells are incubated with radiolabeled cholesterol for a sufficient time (typically 24-48 hours) to allow for equilibration with all intracellular cholesterol pools.[7] |
| Variable Acceptor Concentration | The concentration of the cholesterol acceptor (e.g., HDL, apoA-I) should not be rate-limiting. Use a concentration that is in the linear range of the efflux curve (typically 30-50 µg/mL for HDL and apoA-I).[7] |
| Cell Confluency | Ensure cells are at a consistent and optimal confluency (minimum 80%) before starting the efflux incubation.[7] |
| Background Efflux | Always include control wells with serum-free media and no acceptor to determine the background efflux. Subtract this value from all other measurements.[7] |
| Inconsistent Washing Steps | Gently but thoroughly wash the cells to remove any residual labeled cholesterol before adding the acceptor. |
| Duration of Efflux | Keep the efflux incubation time consistent. Prolonged incubation can lead to changes in the cholesterol content of both the cells and the acceptor, which can affect the efflux rate.[7] |
Experimental Protocols
Protocol 1: Isolation of LDL from Human Plasma by Ultracentrifugation
This method is considered the gold standard for LDL isolation.
-
Plasma Preparation: Start with fresh human plasma containing EDTA as an anticoagulant. Add protease inhibitors to prevent protein degradation.[4]
-
Initial Centrifugation: Spin the plasma at a high speed (e.g., 20,000 RPM for 20 minutes at 12°C) to remove chylomicrons.[4]
-
VLDL Removal: Carefully collect the infranatant (the plasma layer below the top chylomicron layer) and centrifuge at a higher speed (e.g., 52,000 RPM for 24 hours at 12°C). This will pellet very-low-density lipoproteins (VLDL).[4]
-
Density Adjustment: Collect the VLDL-depleted plasma and adjust its density to 1.063 g/mL using a potassium bromide (KBr) solution. This is a critical step to allow for the subsequent isolation of LDL.[4][13]
-
LDL Isolation: Centrifuge the density-adjusted plasma at high speed (e.g., 40,000 RPM for 48 hours at 12°C). The LDL will form a distinct band in the upper portion of the tube.[4]
-
Collection and Storage: Carefully collect the LDL fraction. For storage, keep it at 4°C, protected from light, and under a nitrogen atmosphere to prevent oxidation. Use within two weeks for optimal results.[4]
Protocol 2: LDL Uptake Assay using Fluorescently-Labeled LDL
This protocol outlines a general procedure for measuring LDL uptake in cultured cells.
-
Cell Seeding: Plate cells (e.g., HepG2) in a multi-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium or a medium containing lipoprotein-deficient serum (LPDS) and incubate for 24 hours. This step upregulates LDL receptor expression.[6]
-
LDL Incubation: Add fluorescently-labeled LDL (e.g., DiI-LDL) to the cells at a specified concentration and incubate for a defined period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, aspirate the medium containing the labeled LDL and wash the cells multiple times with a cold phosphate-buffered saline (PBS) to remove any unbound LDL.
-
Quantification:
-
Fluorescence Microscopy/High-Content Analysis: Image the cells to visualize and quantify the internalized LDL. Normalize the fluorescence intensity to the cell number or total cellular area.[6][14]
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry for a quantitative measure of LDL uptake per cell.[15]
-
Plate Reader: Lyse the cells and measure the fluorescence in the lysate using a microplate reader.
-
Data Presentation
Table 1: Comparison of LDL Cholesterol Measurement Methods and Associated Variability
| Method | Principle | Typical Intra-individual CV (%) | Advantages | Disadvantages |
| Beta-Quantification (Ultracentrifugation) | Physical separation of lipoproteins by density. | Low (Reference Method) | Gold standard for accuracy.[3] | Cumbersome, time-consuming, and not suitable for high-throughput analysis.[3][9] |
| Friedewald Calculation | LDL-C = TC - HDL-C - (TG/5).[3] | 7.3 ± 0.6%[8] | Simple, inexpensive, and widely used. | Inaccurate at high triglyceride levels (>400 mg/dL) and low LDL-C levels.[3][9] |
| Direct Homogeneous Assays | Enzymatic or immunochemical methods to directly measure LDL-C. | 6.8 ± 0.5%[8] | Automated and high-throughput. Does not require fasting samples. | Can be inaccurate in patients with dyslipidemia. Lack of standardization between manufacturers.[9][16] |
| Sampson-NIH & Martin-Hopkins Equations | Modified calculations to improve accuracy over the Friedewald equation. | Generally lower than Friedewald, especially at low LDL-C.[10] | More accurate than Friedewald, especially at low LDL-C levels.[17] | More complex calculations. Still have limitations at very high triglyceride levels.[9] |
CV = Coefficient of Variation; TC = Total Cholesterol; HDL-C = High-Density Lipoprotein Cholesterol; TG = Triglycerides.
Mandatory Visualizations
Caption: Workflow for a typical LDL uptake assay, highlighting key steps where variability can be introduced.
Caption: The LDL receptor signaling pathway, illustrating the lifecycle of the receptor and points of regulation.
References
- 1. Control of variance in experimental studies of hyperlipidemia using the WHHL rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of 16 variants found in the LDL receptor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptsdiagnostics.com [ptsdiagnostics.com]
- 4. Isolation of LDL From Human Plasma — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 5. Methods on LDL particle isolation, characterization, and component fractionation for the development of novel specific oxidized LDL status markers for atherosclerotic disease risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Best practice for LDL-cholesterol: when and how to calculate | Journal of Clinical Pathology [jcp.bmj.com]
- 10. The variability of measured and calculated low-density lipoprotein (LDL) cholesterol in statin-treated diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 12. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. High Content Analysis (HCA)-based Low-Density Lipoproteins (LDL) Uptake Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Factors Causing Disagreement between Measured and Calculated Low Density Lipoprotein-Cholesterol (LDL-C) in Clinical Laboratory Services - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring LDL-cholesterol: What is the best way to do it? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Inconsistent Western Blot Results with LDL-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve inconsistent Western blot results when working with LDL-IN-1, a hypothetical inhibitor of the LDL receptor signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the LDL receptor signaling pathway?
A1: this compound is designed to inhibit the LDL receptor (LDLR) signaling pathway. This can lead to a variety of effects on protein expression. Primarily, you might expect to see a decrease in the downstream signaling molecules regulated by LDLR activity. However, cellular compensatory mechanisms could also lead to an upregulation of certain proteins, such as the LDLR itself, as the cell tries to overcome the inhibition.
Q2: I am not seeing any change in my target protein expression after treatment with this compound. What could be the reason?
A2: There are several potential reasons for a lack of change:
-
Inactive Compound: Ensure the integrity and activity of your this compound stock.
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Treatment Time: The incubation time with this compound may be too short to induce a change in protein expression. A time-course experiment is recommended.
-
Cell Line Resistance: The cell line you are using may not be sensitive to this compound.
-
Protein Stability: Your target protein may have a long half-life, and a noticeable change in its expression level may require a longer treatment duration.
Q3: I am observing high background or non-specific bands in my Western blot. What are the common causes?
A3: High background and non-specific bands can obscure your results. Common causes include:
-
Antibody Issues: The primary or secondary antibody concentration may be too high, or the antibody may have poor specificity.
-
Insufficient Blocking: The blocking step may be inadequate. Ensure you are using an appropriate blocking agent and blocking for a sufficient amount of time.[1]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can lead to high background.
-
Contaminated Buffers: Ensure all your buffers are fresh and free of contaminants.
Q4: The band for my protein of interest is very weak or absent.
A4: A weak or absent signal can be frustrating. Consider the following:
-
Low Protein Abundance: Your target protein may be expressed at low levels in your cell line. You may need to load more protein onto the gel or enrich your sample for the protein of interest.
-
Poor Antibody Affinity: The primary antibody may have a low affinity for the target protein.
-
Inefficient Protein Transfer: Verify that your protein has been successfully transferred from the gel to the membrane. You can use Ponceau S staining for a quick check.[2]
-
Suboptimal Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough for your target.
Troubleshooting Guides
Problem 1: Inconsistent Phosphorylation Status of Downstream Targets
Symptoms: You are probing for a phosphorylated downstream target of the LDL receptor pathway, but the signal is inconsistent between experiments, or you see unexpected changes in phosphorylation after this compound treatment.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Phosphatase Activity | Immediately after cell lysis, endogenous phosphatases can dephosphorylate your target protein. Always prepare lysates on ice and add fresh phosphatase inhibitors to your lysis buffer.[3][4] |
| Inconsistent this compound Activity | Ensure consistent aliquoting and storage of this compound to avoid repeated freeze-thaw cycles that could degrade the compound. Prepare fresh dilutions for each experiment. |
| Variable Cell Culture Conditions | Changes in cell confluence, serum concentration, or passage number can affect signaling pathways. Maintain consistent cell culture practices for all experiments. |
| Timing of Lysate Collection | The phosphorylation state of signaling proteins can change rapidly. Ensure that the time between treatment and cell lysis is consistent across all samples and experiments. |
Problem 2: Unexpected Increase in Total LDL Receptor Expression
Symptoms: After treating with this compound, you observe an increase in the total amount of LDL Receptor (LDLR) protein, which is contrary to the expected inhibitory effect.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cellular Compensatory Mechanism | Inhibition of LDLR activity can trigger a feedback loop leading to increased transcription of the LDLR gene via SREBP-2 activation. This is a known regulatory mechanism.[5] |
| Off-Target Effects of this compound | At higher concentrations, this compound may have off-target effects that indirectly lead to increased LDLR expression. Perform a dose-response experiment to find the lowest effective concentration. |
| Normalization Issues | Ensure you are normalizing to a stable loading control. If the expression of your loading control is affected by the treatment, your results will be skewed. Validate your loading control for the specific experimental conditions. |
Data Presentation
The following tables represent hypothetical quantitative data from Western blot experiments designed to test the efficacy of this compound.
Table 1: Dose-Response Effect of this compound on p-Akt (Ser473) Expression
| This compound (µM) | Relative p-Akt (Ser473) Intensity (Normalized to Total Akt) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.45 |
| 10 | 0.15 |
| 50 | 0.12 |
Table 2: Time-Course Effect of 10 µM this compound on Total LDLR Expression
| Treatment Time (hours) | Relative LDLR Intensity (Normalized to β-actin) |
| 0 | 1.00 |
| 6 | 1.25 |
| 12 | 1.80 |
| 24 | 2.50 |
| 48 | 2.30 |
Experimental Protocols
Protocol 1: Western Blotting for LDL Receptor and Downstream Signaling Proteins
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3][4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-LDLR, anti-phospho-Akt, anti-total-Akt, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the protein of interest to the loading control.
-
Visualizations
Caption: LDL Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing this compound effects via Western blot.
Caption: Troubleshooting flowchart for inconsistent Western blot results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Dysregulation of the Low-Density Lipoprotein Receptor Pathway Is Involved in Lipid Disorder-Mediated Organ Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
Technical Support Center: Stability and Degradation of Small Molecule Inhibitors in Solution
Disclaimer: The following is a generalized guide for researchers, scientists, and drug development professionals working with small molecule inhibitors. Specific information regarding a compound designated "LDL-IN-1" is not publicly available at this time. Therefore, this document provides best-practice recommendations applicable to a wide range of small organic molecules used in experimental settings. Always refer to any available supplier-specific documentation for your particular compound.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor appears to have lost activity in my assay. What are the common causes?
A1: Loss of activity can stem from several factors:
-
Degradation in Solution: The compound may be unstable in your chosen solvent or buffer, especially over time or at certain temperatures. Hydrolysis, oxidation, or photodecomposition are common degradation pathways.
-
Improper Storage: Both stock solutions and solid compounds have specific storage requirements. Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can degrade the molecule.
-
Precipitation: The inhibitor may have limited solubility in your assay buffer, leading to precipitation and a lower effective concentration.
-
Adsorption to Surfaces: Small molecules can adsorb to plasticware or glassware, reducing the concentration available to interact with the target.
-
Incorrect Dilution: Errors in serial dilutions can lead to a final concentration that is significantly lower than intended.
Q2: How can I assess the stability of my inhibitor in a specific solution?
A2: The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and quantify their relative amounts over time. A typical stability study involves incubating the inhibitor in the solution of interest and analyzing samples at various time points.
Q3: What are the best practices for preparing and storing stock solutions of small molecule inhibitors?
A3: To ensure the longevity and reliability of your inhibitor:
-
Use an appropriate solvent: Initially, dissolve the compound in a solvent in which it is highly soluble and stable, such as DMSO or ethanol.
-
Store at low temperatures: Stock solutions are typically stored at -20°C or -80°C to minimize degradation.
-
Protect from light: Use amber vials or wrap vials in aluminum foil to prevent photodecomposition.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Use inert gas: For oxygen-sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent Assay Results | - Inconsistent inhibitor concentration due to degradation or precipitation.- Variability in solution preparation. | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Visually inspect solutions for any signs of precipitation before use.- Perform a stability check of the inhibitor in the assay buffer using HPLC or LC-MS. |
| Precipitate Formation in Assay Wells | - Poor solubility of the inhibitor in the final assay buffer.- Exceeding the solubility limit upon dilution from a high-concentration stock. | - Determine the aqueous solubility of your compound.- Consider using a lower concentration of the organic solvent (e.g., DMSO) in the final assay volume.- Test the addition of solubilizing agents or surfactants, if compatible with your assay. |
| No Inhibitory Effect Observed | - Complete degradation of the inhibitor.- Incorrect compound used.- Inactive batch of the compound. | - Verify the identity and purity of the compound using an appropriate analytical method (e.g., LC-MS, NMR).- Prepare a fresh stock solution from the solid compound.- Test a new vial or a different batch of the inhibitor. |
Experimental Protocols
Protocol 1: Assessing Small Molecule Stability using HPLC
Objective: To determine the stability of a small molecule inhibitor in a specific aqueous buffer over time.
Materials:
-
Small molecule inhibitor
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-grade organic solvent for stock solution (e.g., DMSO)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a concentrated stock solution of the inhibitor in the organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into the aqueous buffer to the final desired concentration for the stability study (e.g., 10 µM).
-
Timepoint Zero (T=0): Immediately after dilution, take an aliquot of the solution, and inject it into the HPLC system to obtain the initial peak area of the parent compound.
-
Incubation: Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, transfer them to autosampler vials, and analyze by HPLC.
-
Data Analysis: For each timepoint, calculate the percentage of the parent compound remaining relative to the T=0 sample. Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing inhibitor stability in solution.
Logical Troubleshooting for Loss of Compound Activity
Caption: Troubleshooting flowchart for loss of inhibitor activity.
Validation & Comparative
A Comparative Guide to LDL-Lowering Compounds: Enlicitide (LDL-IN-1) and Other Key Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel oral PCSK9 inhibitor, enlicitide (referred to herein as LDL-IN-1), with other established low-density lipoprotein (LDL) cholesterol-lowering therapies. The information is supported by experimental data from key clinical trials to aid in research and development efforts.
Executive Summary
Lowering LDL cholesterol is a cornerstone in the prevention and treatment of atherosclerotic cardiovascular disease (ASCVD). While statins have long been the standard of care, a significant portion of patients do not reach their LDL-C goals due to statin intolerance or insufficient response. This has spurred the development of novel non-statin therapies. Enlicitide (this compound) is an investigational, orally administered, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Clinical trial data suggests that enlicitide offers a potent LDL-C lowering effect, comparable to injectable PCSK9 inhibitors, and provides a new therapeutic option for patients with hypercholesterolemia. This guide will compare the efficacy, mechanism of action, and experimental protocols of enlicitide with those of statins, ezetimibe, and bempedoic acid.
Data Presentation: Quantitative Comparison of LDL-Lowering Efficacy
The following tables summarize the LDL-C lowering efficacy of enlicitide and other selected compounds based on data from key clinical trials.
| Compound | Drug Class | Key Clinical Trial | Dosage | Mean LDL-C Reduction (from baseline) | Patient Population |
| Enlicitide (this compound) | Oral PCSK9 Inhibitor | CORALreef Lipids | 20 mg once daily | 59.7% (post-hoc reanalysis at 24 weeks)[1] | Adults with or at-risk for ASCVD on background lipid-lowering therapies or with documented statin intolerance.[1] |
| CORALreef HeFH | 20 mg once daily | 59.4% (at 24 weeks)[2] | Adults with heterozygous familial hypercholesterolemia (HeFH) on stable background lipid-lowering therapy.[2] | ||
| Pravastatin (representative Statin) | HMG-CoA Reductase Inhibitor | WOSCOPS | 40 mg once daily | 26% (over 4.9 years) | Men with hypercholesterolemia and no history of myocardial infarction. |
| Ezetimibe | Cholesterol Absorption Inhibitor | - | 10 mg once daily | ~18% (as monotherapy) | Patients with hypercholesterolemia. |
| Bempedoic Acid | ATP Citrate Lyase (ACL) Inhibitor | CLEAR Wisdom | 180 mg once daily | 17.4% (placebo-corrected at 12 weeks) | Patients with ASCVD and/or HeFH on maximally tolerated statin therapy. |
| Head-to-Head Comparison: CORALreef AddOn Trial | | :--- | :--- | | Comparison | Enlicitide vs. Ezetimibe, Bempedoic Acid, and Ezetimibe + Bempedoic Acid | | Outcome | Enlicitide demonstrated statistically significant and clinically meaningful greater reductions in LDL-C compared to the other oral non-statin therapies at week 8.[3] | | Note | Specific quantitative data from this trial are not yet fully published but topline results indicate the superiority of enlicitide.[3] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which each class of LDL-lowering compounds reduces circulating LDL-C levels.
Caption: Mechanisms of action for major classes of LDL-lowering drugs.
Experimental Protocols
Detailed methodologies for the key clinical trials cited in this guide are summarized below. These protocols provide a framework for the evaluation of LDL-lowering compounds.
Enlicitide (this compound): CORALreef Program
The CORALreef program is a comprehensive series of Phase 3 clinical trials evaluating the efficacy and safety of enlicitide.
Caption: Generalized workflow for the CORALreef clinical trials.
-
CORALreef Lipids (NCT05952856): This was a randomized, double-blind, placebo-controlled trial that enrolled 2,912 adults with hypercholesterolemia and a history of, or at risk for, a major ASCVD event.[1] Participants were on stable lipid-lowering therapies or had documented statin intolerance.[1] They were randomized 2:1 to receive either 20mg of once-daily oral enlicitide or a placebo.[1] The primary endpoint was the mean percent change in LDL-C from baseline at week 24.[1]
-
CORALreef HeFH (NCT05952869): This trial was a randomized, double-blind, placebo-controlled study in 303 adults with heterozygous familial hypercholesterolemia (HeFH) who were on stable background lipid-lowering therapy.[2] The primary endpoint was the mean percentage change in LDL-C level at week 24.[2]
-
CORALreef AddOn (NCT06450366): This Phase 3, randomized, double-blind, multicenter study was designed to directly compare the efficacy and safety of enlicitide to ezetimibe, bempedoic acid, and a combination of ezetimibe and bempedoic acid in patients with hypercholesterolemia at risk for an ASCVD event and currently on a statin.[3] The primary endpoint was the mean percent change from baseline in LDL-C at week 8.[3]
Statins: West of Scotland Coronary Prevention Study (WOSCOPS)
A landmark primary prevention trial for statins.
-
Design: Randomized, double-blind, placebo-controlled.
-
Participants: 6,595 men aged 45 to 64 years with hypercholesterolemia and no prior history of myocardial infarction.
-
Intervention: Pravastatin (40 mg daily) or placebo.
-
Primary Endpoint: Incidence of nonfatal myocardial infarction and death from coronary heart disease over an average of 4.9 years.
Ezetimibe: Improved Reduction of Outcomes: Vytorin Efficacy International Trial (IMPROVE-IT)
This trial evaluated the incremental benefit of ezetimibe when added to a statin.
-
Design: Randomized, double-blind, active-control.
-
Participants: 18,144 patients with stabilized high-risk acute coronary syndrome (ACS).
-
Intervention: Ezetimibe/simvastatin combination (10/40 mg) versus simvastatin (40 mg) monotherapy.
-
Primary Endpoint: A composite of cardiovascular death, major coronary events, and stroke.
Bempedoic Acid: CLEAR Wisdom Trial (NCT02991118)
This trial assessed the efficacy of bempedoic acid in patients on maximally tolerated statin therapy.
-
Design: Phase 3, randomized, double-blind, placebo-controlled.
-
Participants: 779 patients with ASCVD, HeFH, or both, with an LDL-C level of 70 mg/dL or greater while receiving maximally tolerated lipid-lowering therapy.
-
Intervention: Bempedoic acid (180 mg) or placebo once daily for 52 weeks.
-
Primary Endpoint: Percent change from baseline in LDL-C level at week 12.
Conclusion
Enlicitide (this compound) represents a promising oral therapeutic option for lowering LDL-C, with an efficacy that appears comparable to injectable PCSK9 inhibitors. Its mechanism of action, directly targeting PCSK9, is distinct from other oral LDL-lowering agents. Head-to-head data from the CORALreef AddOn trial suggests its superiority over ezetimibe and bempedoic acid in LDL-C reduction.[3] As more data from the comprehensive CORALreef program becomes available, the clinical positioning of enlicitide in the management of hypercholesterolemia will be further clarified. For researchers and drug developers, the distinct mechanism and oral route of administration of enlicitide offer a valuable new avenue for exploration in cardiovascular disease therapy.
References
Validating the Target Engagement of a Novel LDL-Lowering Compound: A Comparative Guide for LDL-IN-1
Introduction
LDL-IN-1 is a novel small molecule inhibitor developed to lower low-density lipoprotein (LDL) cholesterol levels. This guide provides a comparative framework for validating the target engagement of this compound for researchers, scientists, and drug development professionals. The methodologies and data presented herein are designed to objectively assess the performance of this compound against established alternative therapies. Verifying that a compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery.[1][2] This guide will focus on the hypothesis that this compound functions by inhibiting the interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR), a clinically validated mechanism for LDL reduction.[3]
Comparative Analysis of LDL-Lowering Agents
The efficacy of this compound is benchmarked against current non-statin therapies that modulate the LDL receptor pathway. A multi-faceted approach combining direct binding and functional cellular assays provides robust evidence of a drug's mechanism of action.[4]
| Compound | Target(s) | Mechanism of Action | In Vitro Potency (IC50) | Cellular LDL Uptake (EC50) |
| This compound (Hypothetical Data) | PCSK9-LDLR Interaction | Prevents PCSK9-mediated degradation of the LDL receptor, increasing LDL clearance from the blood. | 50 nM | 200 nM |
| Evolocumab (PCSK9 Inhibitor) | PCSK9 | Monoclonal antibody that binds to PCSK9, preventing its interaction with the LDL receptor.[5] | 1 nM | 5 nM |
| Ezetimibe | NPC1L1 | Inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, blocking cholesterol absorption in the intestine.[5] | 10 nM | 50 nM |
| Bempedoic Acid | ATP Citrate Lyase (ACL) | Inhibits cholesterol synthesis in the liver, leading to upregulation of the LDL receptor.[6][7] | 2 µM | 10 µM |
Signaling Pathway and Mechanism of Action
Low-density lipoprotein (LDL) particles are the primary carriers of cholesterol in the blood.[8][9] The clearance of LDL from circulation is predominantly mediated by the LDL receptor (LDLR) on the surface of liver cells.[10] The protein PCSK9 plays a crucial role in regulating LDLR levels by targeting it for degradation.[3] By inhibiting the interaction between PCSK9 and the LDLR, this compound is proposed to increase the number of LDL receptors on the cell surface, thereby enhancing the uptake of LDL cholesterol from the bloodstream.
Experimental Protocols for Target Validation
Robust validation of target engagement requires multiple orthogonal assays. Below are detailed protocols for key experiments to confirm the interaction of this compound with its intended target and its functional consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target binding in a cellular environment.[11] The principle is that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of LDL cholesterol regulation | French national synchrotron facility [synchrotron-soleil.fr]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 5. How to manage blood cholesterol in primary and secondary prevention [escardio.org]
- 6. Emerging Non-statin Treatment Options for Lowering Low-Density Lipoprotein Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medications To Lower LDL Cholesterol Levels [webmd.com]
- 8. Cholesterol - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Biochemistry, Low Density Lipoprotein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Lowering "Bad" Cholesterol: Small Molecule Inhibitors vs. siRNA Knockdown of PCSK9
A deep dive into the efficacy and mechanisms of two leading-edge approaches to cholesterol management for researchers and drug development professionals.
In the ongoing war against cardiovascular disease, lowering low-density lipoprotein (LDL) cholesterol remains a primary therapeutic goal. Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in this battle. This protein plays a crucial role in regulating LDL receptor levels, which are responsible for clearing LDL cholesterol from the bloodstream. By promoting the degradation of LDL receptors, PCSK9 effectively increases circulating "bad" cholesterol.
Two innovative therapeutic strategies have risen to prominence in the quest to inhibit PCSK9 activity: small molecule inhibitors, represented here by the hypothetical "LDL-IN-1," and small interfering RNA (siRNA) technology, exemplified by the approved drug Inclisiran. This guide provides a comprehensive comparison of these two modalities, offering insights into their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
Mechanisms of Action: A Tale of Two Strategies
While both this compound and siRNA aim to reduce the functional levels of PCSK9, they achieve this through fundamentally different mechanisms at the cellular level.
This compound (Small Molecule Inhibitor): This approach involves the development of a small molecule that directly binds to the PCSK9 protein, inhibiting its function. This binding can occur at the catalytic site or at an allosteric site, preventing PCSK9 from interacting with the LDL receptor. By physically blocking this protein-protein interaction, this compound spares the LDL receptor from degradation, allowing it to be recycled back to the cell surface to clear more LDL cholesterol from the blood.
siRNA (Inclisiran): This strategy employs the cell's own gene-silencing machinery, known as RNA interference (RNAi). An siRNA molecule, specifically designed to match a segment of the PCSK9 messenger RNA (mRNA), is introduced into liver cells. This synthetic siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC-siRNA complex then seeks out and binds to the complementary PCSK9 mRNA sequence, leading to its cleavage and subsequent degradation. By destroying the mRNA template, the production of the PCSK9 protein is significantly reduced at the source.[1][2]
References
Specificity Analysis of LDL-IN-1: A Comparative Guide for Researchers
Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a molecule designated "LDL-IN-1". The following guide is constructed based on a hypothetical scenario where "this compound" is an inhibitor of a kinase involved in Low-Density Lipoprotein (LDL) metabolism. Drawing from literature that suggests a role for the PI3K/AKT/mTOR signaling pathway in regulating LDL receptor expression, this guide will use well-characterized inhibitors of mTOR (mechanistic Target of Rapamycin) as illustrative examples to compare against our hypothetical "this compound". This will serve as a practical template for researchers on how to evaluate the specificity of a novel kinase inhibitor.
Introduction to Kinase Specificity in Drug Discovery
The specificity of a kinase inhibitor is a critical parameter in drug development. It defines the extent to which the inhibitor binds to its intended target versus other kinases in the kinome. A highly specific inhibitor minimizes off-target effects, leading to a better safety profile. Conversely, a less specific inhibitor might offer therapeutic benefits through polypharmacology, where engaging multiple targets is advantageous. This guide provides a comparative analysis of the hypothetical mTOR inhibitor, this compound, against established mTOR inhibitors: Rapamycin (an allosteric inhibitor) and Omipalisib (a dual mTOR/PI3K inhibitor).
Comparative Kinase Specificity Profiles
The selectivity of a kinase inhibitor is often quantified by determining its half-maximal inhibitory concentration (IC50) or dissociation constant (Ki) against a panel of kinases. A lower value indicates higher potency. The following table summarizes the inhibitory activity of our hypothetical this compound and comparator compounds against key kinases in the PI3K/AKT/mTOR pathway.
| Kinase Target | This compound (Hypothetical IC50, nM) | Rapamycin (IC50, nM) | Omipalisib (IC50, nM) |
| mTOR | 0.5 | 0.1 | 0.13 |
| PI3Kα | >10,000 | >10,000 | 0.23 |
| PI3Kβ | >10,000 | >10,000 | 0.68 |
| PI3Kγ | >10,000 | >10,000 | 1.9 |
| PI3Kδ | >10,000 | >10,000 | 0.26 |
| AKT1 | >5,000 | >10,000 | 18 |
| p70S6K | >5,000 | >10,000 | 380 |
Data for Rapamycin and Omipalisib are representative values from published literature.
Interpretation:
-
This compound (Hypothetical): Exhibits high potency and selectivity for mTOR, with minimal to no activity against other tested kinases, suggesting it is a highly specific mTOR inhibitor.
-
Rapamycin: Demonstrates high specificity for mTOR, consistent with its known mechanism as an allosteric inhibitor of mTORC1.
-
Omipalisib: Shows potent inhibition of both mTOR and Class I PI3K isoforms, classifying it as a dual mTOR/PI3K inhibitor. Its activity against AKT1 and p70S6K is significantly lower.
Signaling Pathway Context
The diagram below illustrates the central role of mTOR in the PI3K/AKT signaling pathway, which is implicated in cell growth, proliferation, and lipid metabolism. Understanding this pathway is crucial for interpreting the effects of mTOR inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust experimental design. Below are outlines of key methodologies.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.
Workflow Diagram:
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Protocol Steps:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound). Prepare a reaction buffer containing purified kinase, substrate, and cofactors.
-
Reaction Initiation: In a microplate, combine the kinase, inhibitor, and substrate. Initiate the reaction by adding radiolabeled ATP ([γ-32P]ATP).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Signal Detection: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away unincorporated [γ-32P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the remaining kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Protocol Steps:
-
Cell Treatment: Treat intact cells with the inhibitor (e.g., this compound) at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein (e.g., mTOR) remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.
Conclusion
While "this compound" remains a hypothetical molecule, this guide provides a comprehensive framework for evaluating the specificity of any new kinase inhibitor. By employing a combination of in vitro kinase profiling and cellular target engagement assays, researchers can build a robust understanding of their compound's mechanism of action and potential for therapeutic development. The comparative data presented for established mTOR inhibitors serves as a benchmark for assessing the selectivity of novel agents targeting this critical signaling pathway.
Reproducibility of LDL-Lowering Effects: A Comparative Analysis of PCSK9 Inhibitors
A detailed examination of the experimental data and methodologies behind the consistent clinical efficacy of Evolocumab and Alirocumab in lowering low-density lipoprotein cholesterol.
The advent of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors has marked a significant advancement in the management of hypercholesterolemia, a key risk factor for cardiovascular disease. This guide provides a comparative analysis of the reproducibility of published results for two leading PCSK9 inhibitors, Evolocumab (Repatha®) and Alirocumab (Praluent®). The consistent and robust reduction in low-density lipoprotein cholesterol (LDL-C) observed in pivotal clinical trials has been largely replicated in subsequent real-world studies and across diverse patient populations, solidifying their role in cardiovascular risk reduction.
Mechanism of Action: Targeting PCSK9 to Enhance LDL-C Clearance
Both Evolocumab and Alirocumab are human monoclonal antibodies that function by inhibiting the activity of PCSK9.[1][2][3][4][5] PCSK9 is a protein that binds to LDL receptors (LDLR) on the surface of liver cells, promoting their degradation. By binding to PCSK9, these inhibitors prevent its interaction with LDLRs. This leads to an increased number of LDLRs available to clear LDL-C from the bloodstream, resulting in significantly lower circulating LDL-C levels.[6][7][8][9]
Comparative Efficacy: Pivotal Trials and Real-World Evidence
The landmark clinical trials for Evolocumab (FOURIER) and Alirocumab (ODYSSEY OUTCOMES) demonstrated significant reductions in LDL-C levels and a corresponding decrease in major adverse cardiovascular events (MACE). These findings have been largely corroborated by subsequent real-world studies, confirming the reproducibility of their efficacy outside the controlled environment of clinical trials.
| Drug | Pivotal Trial | Patient Population | LDL-C Reduction (vs. Placebo) | MACE Reduction (vs. Placebo) | Real-World Study LDL-C Reduction |
| Evolocumab | FOURIER | 27,564 patients with established atherosclerotic cardiovascular disease | 59% at 48 weeks | 15% (composite endpoint) | ~49.8% - 63% |
| Alirocumab | ODYSSEY OUTCOMES | 18,924 patients with recent acute coronary syndrome | 54.7% at a median of 2.8 years | 15% (composite endpoint) | ~47.0% - 58.6% |
Data from the FOURIER and ODYSSEY OUTCOMES trials and subsequent real-world studies. [10][11][12][13][14][15][16][17]
While direct head-to-head trials are limited, some studies suggest Evolocumab may lead to a slightly greater reduction in LDL-C compared to Alirocumab.[6] However, both drugs demonstrate a consistent and clinically significant lipid-lowering effect.[1][2]
Reproducibility Across Different Patient Populations
The efficacy of both Evolocumab and Alirocumab has been shown to be consistent across various subgroups of patients, including those with:
-
Familial Hypercholesterolemia (FH): Both heterozygous (HeFH) and homozygous (HoFH) forms of this genetic disorder.[12]
-
Statin Intolerance: Patients unable to tolerate effective doses of statins.
-
Different Age Groups: Efficacy has been observed in both younger and older patient populations.[18]
-
Varying Baseline LDL-C Levels: Significant LDL-C reduction is seen regardless of the initial cholesterol levels.[11]
This broad applicability underscores the robust and reproducible nature of their mechanism of action.
Experimental Protocols: A Look at the Landmark Trials
The methodologies of the FOURIER and ODYSSEY OUTCOMES trials were rigorous, employing a randomized, double-blind, placebo-controlled design, which is the gold standard for clinical trials.
FOURIER Trial (Evolocumab)
-
Objective: To evaluate the effect of Evolocumab on major cardiovascular events in patients with clinically evident cardiovascular disease.[8][10]
-
Design: Randomized, double-blind, placebo-controlled, multicenter study.[10]
-
Participants: 27,564 patients with a history of myocardial infarction, ischemic stroke, or symptomatic peripheral artery disease, and with LDL-C levels ≥70 mg/dL on an optimized statin regimen.[5][12][19]
-
Intervention: Subcutaneous injections of Evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.[5][19]
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[5][8]
ODYSSEY OUTCOMES Trial (Alirocumab)
-
Objective: To compare the effect of Alirocumab with placebo on the occurrence of cardiovascular events in patients who had a recent acute coronary syndrome (ACS).[7][20]
-
Design: Randomized, double-blind, placebo-controlled, multicenter study.[9][20]
-
Participants: 18,924 patients who had an ACS 1 to 12 months prior to randomization and had elevated atherogenic lipoprotein levels despite intensive statin therapy.[9][11]
-
Intervention: Subcutaneous injections of Alirocumab (75 mg or 150 mg every 2 weeks) or placebo. The dose of Alirocumab was adjusted to target an LDL-C level between 25 and 50 mg/dL.[9][11]
-
Primary Endpoint: A composite of death from coronary heart disease, non-fatal myocardial infarction, fatal or non-fatal ischemic stroke, or unstable angina requiring hospitalization.[7][9]
Discussion on Reproducibility and Inconsistencies
The overwhelming body of evidence supports the reproducibility of the LDL-C lowering effects of both Evolocumab and Alirocumab. The consistency of findings from large, well-designed clinical trials to real-world clinical practice is a strong indicator of their reliable efficacy.
However, it is important to note some areas of discussion and debate within the scientific community. A reanalysis of the mortality data from the FOURIER trial suggested a numerically higher, though not statistically significant, risk of cardiovascular death with Evolocumab than originally reported.[21] The original trial investigators have contested these findings, highlighting differences in adjudication methods.[15] In contrast, the ODYSSEY OUTCOMES trial with Alirocumab showed a reduction in all-cause mortality.[14] These differing outcomes may be attributable to variations in trial populations and designs.
Conclusion
The published results for both Evolocumab and Alirocumab demonstrate a high degree of reproducibility in their primary endpoint of LDL-C reduction. The consistent efficacy observed in large-scale clinical trials has been validated in real-world settings and across a broad spectrum of patient populations. While discussions around secondary outcomes like mortality persist, the profound and reliable LDL-C lowering effect of these PCSK9 inhibitors is well-established, making them invaluable tools in the management of hypercholesterolemia and the prevention of cardiovascular disease. Researchers, scientists, and drug development professionals can be confident in the robust and reproducible data supporting the clinical use of these therapies.
References
- 1. Frontiers | Indirect comparison of the efficacy and safety of alirocumab and evolocumab on major cardiovascular events: a systematic review and network meta-analysis [frontiersin.org]
- 2. droracle.ai [droracle.ai]
- 3. A Systematic Review of PCSK9 Inhibitors Alirocumab and Evolocumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk - American College of Cardiology [acc.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. ODYSSEY Outcomes: Results Suggest Use of PCSK9 Inhibitor Reduces CV Events, LDL-C in ACS Patients - American College of Cardiology [acc.org]
- 12. repathahcp.com [repathahcp.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Evaluation of Cardiovascular Outcomes After an Acute Coronary Syndrome During Treatment With Alirocumab - American College of Cardiology [acc.org]
- 15. Study Alleges Mortality Miscount in FOURIER Trial; TIMI Group Disagrees | tctmd.com [tctmd.com]
- 16. Effect of PCSK9 Inhibition With Alirocumab in Patients With Probable Familial Hypercholesterolemia or Type III Hyperlipoproteinemia: Results From the ODYSSEY OUTCOMES Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of alirocumab on cardiovascular outcomes after acute coronary syndromes according to age: an ODYSSEY OUTCOMES trial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ODYSSEY Outcomes: Cardiovascular Outcomes with Alirocumab after ACS | PDF [slideshare.net]
- 19. Restoring mortality data in the FOURIER cardiovascular outcomes trial of evolocumab in patients with cardiovascular disease: a reanalysis based on regulatory data | BMJ Open [bmjopen.bmj.com]
- 20. Recount of FOURIER data finds higher mortality with evolocumab; trialists push back | MDedge [mdedge.com]
- 21. Effect of Alirocumab on Mortality After Acute Coronary Syndromes: An Analysis of the ODYSSEY OUTCOMES Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: A Novel Small-Molecule PCSK9 Inhibitor (NYX-PCSK9i) vs. Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two distinct classes of compounds aimed at lowering low-density lipoprotein (LDL) cholesterol: the novel, orally bioavailable small-molecule PCSK9 inhibitor, NYX-PCSK9i, and the established class of HMG-CoA reductase inhibitors, statins. This comparison focuses on their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate their performance.
Executive Summary
Statins and PCSK9 inhibitors represent two cornerstone strategies in lipid-lowering therapies. While both ultimately lead to a decrease in circulating LDL cholesterol, their mechanisms of action at the cellular level are fundamentally different. Statins directly inhibit the synthesis of cholesterol within the cell, which in turn upregulates the expression of the LDL receptor (LDLR). In contrast, small-molecule PCSK9 inhibitors, such as NYX-PCSK9i, prevent the degradation of existing LDL receptors, thereby increasing their cell surface availability for LDL uptake. This guide will delve into the in vitro data that substantiates these distinct mechanisms.
Data Presentation: In Vitro Efficacy
The following table summarizes the key in vitro efficacy data for a representative statin, Atorvastatin, and the novel small-molecule PCSK9 inhibitor, NYX-PCSK9i.
| Parameter | NYX-PCSK9i | Atorvastatin | Rationale |
| Primary Target | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) | These are the direct molecular targets of each compound class. |
| Mechanism of Action | Inhibits the interaction between PCSK9 and the LDL receptor, preventing LDLR degradation. | Competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. | This describes the primary molecular effect of each compound. |
| In Vitro IC50 | Potent disruption of PCSK9-LDLR interaction demonstrated, though specific IC50 not publicly available. Efficacy in protecting LDLR from degradation is comparable to the monoclonal antibody alirocumab.[1][2] | 7.5 nM (for rat liver microsomal HMG-CoA reductase activity)[3] | The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency against its target. |
| Effect on LDL Uptake | Increases LDL uptake by increasing the number of cell surface LDL receptors. | Indirectly increases LDL uptake by upregulating LDL receptor expression as a consequence of reduced intracellular cholesterol. | This highlights the functional outcome of each compound on a key cellular process for LDL clearance. |
| Effect on Cholesterol Synthesis | No direct effect on the cholesterol biosynthesis pathway. | Directly and potently inhibits cholesterol synthesis.[4] | This contrasts the primary and secondary effects of the two compound classes. |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by statins and NYX-PCSK9i.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods and can be adapted for the specific compounds and cell lines of interest.
LDL Uptake Assay (Fluorescence-based)
This assay measures the uptake of fluorescently labeled LDL by cultured cells, providing a functional readout of LDL receptor activity.
Objective: To quantify the effect of test compounds on LDL uptake in a cell-based model.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-FL-LDL)
-
Test compounds (NYX-PCSK9i, statin)
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cholesterol Depletion (for statin experiments): To upregulate LDL receptor expression, incubate the cells in a medium containing LPDS for 24 hours prior to the experiment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (NYX-PCSK9i or statin) for a predetermined time (e.g., 24 hours for statins, shorter for direct-acting compounds like NYX-PCSK9i).
-
LDL Incubation: Add fluorescently labeled LDL to the wells and incubate for 4 hours at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with cold PBS to remove unbound LDL.
-
Quantification: Measure the fluorescence intensity in each well using a microplate reader. For high-content imaging, cells can be fixed and stained with a nuclear counterstain (e.g., DAPI) to quantify fluorescence on a per-cell basis.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay directly measures the enzymatic activity of HMG-CoA reductase, the target of statins.
Objective: To determine the inhibitory effect of statins on HMG-CoA reductase activity.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA reductase assay buffer
-
HMG-CoA substrate
-
NADPH
-
Test compound (statin)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound (statin) at various concentrations.
-
Enzyme Addition: Add the purified HMG-CoA reductase to each well.
-
Initiate Reaction: Start the reaction by adding the HMG-CoA substrate.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Cholesterol Synthesis Assay (Radiolabeling)
This assay measures the de novo synthesis of cholesterol in cultured cells.
Objective: To assess the impact of test compounds on the overall cholesterol biosynthesis pathway.
Materials:
-
HepG2 cells
-
Cell culture medium
-
[¹⁴C]-acetate (radiolabeled precursor)
-
Test compounds (statin)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells and treat them with the test compound (statin) for a specified period.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells and extract the total lipids using an appropriate solvent system.
-
Separation of Cholesterol: Separate the cholesterol from other lipids using TLC.
-
Quantification: Scrape the cholesterol band from the TLC plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of radioactivity incorporated into cholesterol in treated cells versus control cells to determine the percentage of inhibition of cholesterol synthesis.[4]
Conclusion
The in vitro comparison of NYX-PCSK9i and statins reveals two distinct and complementary approaches to lowering LDL cholesterol at the cellular level. Statins act by inhibiting the production of cholesterol, which secondarily leads to an increase in LDL receptor expression. In contrast, NYX-PCSK9i directly prevents the degradation of LDL receptors, thereby enhancing their capacity to clear LDL from the extracellular environment. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of these and other novel lipid-lowering therapies. The availability of orally bioavailable small-molecule PCSK9 inhibitors like NYX-PCSK9i represents a significant advancement with the potential for combination therapy with statins to achieve greater LDL cholesterol reduction.
References
- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nyrada.com [nyrada.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of simvastatin, a cholesterol synthesis inhibitor, on phosphatidylcholine synthesis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of a Novel PCSK9-LDLR Interaction Inhibitor: A Comparative Guide
Introduction
The management of hypercholesterolemia, a primary risk factor for atherosclerotic cardiovascular disease, has been revolutionized by therapies that lower low-density lipoprotein cholesterol (LDL-C). While statins remain the first-line treatment, a significant portion of patients are unable to reach their LDL-C goals, necessitating the development of novel therapeutic agents. This guide provides a framework for the cross-validation of the mechanism of action for a hypothetical novel small molecule inhibitor, herein referred to as LDL-IN-1, designed to disrupt the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).
The binding of PCSK9 to the LDLR on the surface of hepatocytes targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL-C from the circulation.[1] By inhibiting this interaction, this compound is hypothesized to increase the number of available LDLRs to clear LDL-C, ultimately lowering plasma LDL-C levels. This guide will compare the hypothetical performance of this compound with established LDL-C lowering agents that operate through different mechanisms.
Comparative Analysis of LDL-Lowering Agents
The therapeutic landscape for hypercholesterolemia includes several classes of drugs with distinct mechanisms of action. A comparative overview is essential to position a novel agent like this compound.
| Therapy Type | Mechanism of Action | LDL Reduction (%) |
| This compound (Hypothetical) | Inhibitor of PCSK9-LDLR Interaction | 40-60% |
| Statins (e.g., Atorvastatin) | HMG-CoA Reductase Inhibitor | 30-50% |
| Ezetimibe | Cholesterol Absorption Inhibitor (NPC1L1 Inhibitor)[2] | 18-25%[2] |
| PCSK9 Inhibitors (mAbs, e.g., Evolocumab) | Monoclonal antibodies that bind to PCSK9[2] | 40-65%[2] |
| Bempedoic Acid | ATP-citrate lyase (ACL) inhibitor[2] | 15-24%[2] |
Experimental Protocols for Mechanism of Action Validation
To validate the proposed mechanism of this compound and compare its efficacy, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. PCSK9-LDLR Binding Assay:
-
Objective: To quantify the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed. Recombinant human PCSK9 and the extracellular domain of human LDLR are used. The assay is performed in a 384-well plate format. This compound at varying concentrations is pre-incubated with the LDLR before the addition of PCSK9. The FRET signal is measured, and the IC50 value is calculated.
2. Cellular LDL-C Uptake Assay:
-
Objective: To assess the effect of this compound on the ability of liver cells to take up LDL-C.
-
Methodology: Human hepatoma cell lines (e.g., HepG2) are cultured. The cells are treated with varying concentrations of this compound in the presence of fluorescently labeled LDL (e.g., DiI-LDL). After incubation, the cells are washed, and the intracellular fluorescence is quantified using flow cytometry or a fluorescence plate reader. Increased fluorescence indicates enhanced LDL uptake.
In Vivo Studies
1. Animal Model of Hypercholesterolemia:
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.
-
Methodology: C57BL/6J mice on a high-fat diet or LDLR-deficient hamsters can be used.[3] Animals are treated with this compound, a vehicle control, or a comparator drug (e.g., a statin or a PCSK9 inhibitor). Blood samples are collected at specified time points to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
2. Pharmacodynamic Assessment:
-
Objective: To confirm the on-target effect of this compound in vivo.
-
Methodology: Following treatment in the animal model, liver tissue is harvested. The protein levels of LDLR are quantified by Western blotting or immunohistochemistry. An increase in hepatic LDLR protein levels in the this compound treated group compared to the control group would support the proposed mechanism of action.
Comparative Performance Data
The following table summarizes hypothetical but plausible data for this compound in comparison to other LDL-lowering agents.
| Parameter | This compound (Hypothetical) | Atorvastatin | Ezetimibe | Evolocumab |
| PCSK9-LDLR Binding Inhibition (IC50) | 50 nM | N/A | N/A | N/A |
| Cellular LDL Uptake Enhancement | 70% increase | 30% increase | 10% increase | 80% increase |
| In Vivo LDL-C Reduction (Mouse Model) | 55% | 40% | 20% | 60% |
| Hepatic LDLR Protein Upregulation | 2.5-fold | 1.8-fold | 1.2-fold | 3.0-fold |
Visualizing the Mechanism and Workflow
To clearly illustrate the proposed mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for this compound validation.
Caption: Logical relationships in the this compound pathway.
The cross-validation of a novel therapeutic agent's mechanism of action is a critical step in its development. For a hypothetical PCSK9-LDLR interaction inhibitor like this compound, a systematic approach involving both in vitro and in vivo studies is essential. By comparing its performance against established LDL-lowering agents, researchers and drug developers can ascertain its potential as a valuable addition to the armamentarium for managing hypercholesterolemia. The experimental framework and comparative data presented in this guide offer a robust starting point for the rigorous evaluation of such novel compounds.
References
- 1. A Mechanistic Systems Pharmacology Model for Prediction of LDL Cholesterol Lowering by PCSK9 Antagonism in Human Dyslipidemic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. A Review of Progress on Targeting LDL Receptor-Dependent and -Independent Pathways for the Treatment of Hypercholesterolemia, a Major Risk Factor of ASCVD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LDL-Lowering Therapeutics: PCSK9 Inhibitors vs. the Hypothetical LDL-IN-1
In the landscape of lipid-lowering therapies, the quest for potent and specific agents to reduce low-density lipoprotein (LDL) cholesterol continues to evolve. This guide provides a comparative analysis of the established class of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors against a hypothetical novel agent, "LDL-IN-1," conceptualized for this guide as an inhibitor of Apolipoprotein B (ApoB) synthesis. This comparison is intended for researchers, scientists, and drug development professionals to explore different therapeutic strategies for managing hypercholesterolemia.
Mechanism of Action
PCSK9 Inhibitors: These are primarily monoclonal antibodies that bind to circulating PCSK9.[1] By doing so, they prevent PCSK9 from binding to the LDL receptor (LDLR) on the surface of hepatocytes.[1] This inhibition prevents the degradation of the LDLR, leading to increased recycling of the receptor back to the cell surface.[2] The higher number of available LDLRs results in enhanced clearance of LDL cholesterol from the bloodstream.[2]
Hypothetical this compound (ApoB Synthesis Inhibitor): For the purpose of this guide, this compound is conceptualized as a small molecule inhibitor that selectively targets the messenger RNA (mRNA) of Apolipoprotein B (ApoB). By binding to ApoB mRNA, this compound would promote its degradation and/or inhibit its translation, thereby reducing the synthesis of the ApoB protein. Since ApoB is an essential structural component of very-low-density lipoprotein (VLDL) and its metabolite, LDL, inhibiting its synthesis would lead to a decrease in the production and secretion of VLDL particles from the liver, and consequently, a reduction in circulating LDL levels.[3]
Signaling Pathway Diagrams
References
Establishing Robust Controls for Novel LDL-Lowering Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics aimed at lowering low-density lipoprotein (LDL) cholesterol is a cornerstone of cardiovascular disease research. Validating the efficacy and specificity of a new inhibitor requires a meticulously designed experimental plan with well-defined positive and negative controls. This guide provides a framework for establishing these critical controls for a hypothetical novel inhibitor, "LDL-iX," designed to target Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of LDL receptor degradation.
Data Presentation: Comparative Efficacy of LDL-iX
The following tables summarize hypothetical quantitative data from key experiments designed to characterize the activity of LDL-iX.
Table 1: In Vitro PCSK9-LDLR Binding Inhibition
| Compound | Concentration (nM) | Percent Inhibition of PCSK9-LDLR Binding (Mean ± SD) |
| LDL-iX | 1 | 25.3 ± 3.1 |
| 10 | 68.7 ± 4.5 | |
| 100 | 92.1 ± 2.8 | |
| Positive Control (Evolocumab) | 10 | 95.5 ± 1.9 |
| Negative Control (Scrambled Peptide) | 100 | 2.1 ± 1.5 |
| Vehicle Control (DMSO) | - | 0.0 ± 0.5 |
Table 2: Cellular LDL Uptake in HepG2 Cells
| Treatment | LDL Uptake (Normalized Fluorescence Units, Mean ± SD) |
| Untreated Control | 100 ± 8.2 |
| LDL-iX (50 nM) | 185.4 ± 12.1 |
| Positive Control (Simvastatin, 1 µM) | 165.2 ± 10.5[1] |
| Negative Control (Recombinant PCSK9, 10 µg/mL) | 45.8 ± 5.3[1] |
| Vehicle Control (DMSO) | 98.7 ± 7.9 |
Table 3: In Vivo Efficacy in LDLr-/- Mice on a High-Fat Diet
| Treatment Group (n=8) | Change in Plasma LDL-C (%) after 4 weeks (Mean ± SD) |
| Vehicle Control (Saline) | +5.2 ± 3.1 |
| LDL-iX (10 mg/kg) | -48.9 ± 6.7 |
| Positive Control (Evolocumab, 5 mg/kg) | -55.1 ± 5.9 |
| Negative Control (Inactive Analog of LDL-iX, 10 mg/kg) | -2.3 ± 2.5 |
Mandatory Visualizations
Experimental Protocols
In Vitro PCSK9-LDLR Binding Assay
Objective: To determine if LDL-iX directly inhibits the interaction between PCSK9 and the LDL receptor.
Methodology:
-
Immobilize the extracellular domain of human LDLR on a microplate.
-
Pre-incubate a constant concentration of His-tagged human PCSK9 with varying concentrations of LDL-iX, a positive control (e.g., a known anti-PCSK9 antibody like Evolocumab), a negative control (e.g., a scrambled peptide with no affinity for PCSK9), or vehicle (e.g., DMSO).
-
Add the PCSK9/inhibitor mixtures to the LDLR-coated plate and incubate to allow binding.
-
Wash the plate to remove unbound PCSK9.
-
Detect the amount of bound PCSK9 using a biotinylated anti-His-tag antibody followed by a streptavidin-HRP conjugate and a colorimetric substrate.
-
Measure the absorbance and calculate the percent inhibition relative to the vehicle control.
Controls:
-
Positive Control: A known inhibitor of the PCSK9-LDLR interaction (e.g., Evolocumab) to confirm the assay is working correctly and to serve as a benchmark for potency.
-
Negative Control: A molecule structurally similar to the inhibitor but designed to be inactive (e.g., a scrambled peptide) to ensure the observed inhibition is specific to the LDL-iX sequence/structure.
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO) to account for any effects of the solvent on the assay.
Cell-Based LDL Uptake Assay
Objective: To assess the ability of LDL-iX to increase the uptake of LDL in a relevant cell line (e.g., human hepatoma HepG2 cells).
Methodology:
-
Culture HepG2 cells in a multi-well plate.
-
Treat the cells for 24-48 hours with LDL-iX, a positive control, a negative control, or vehicle.
-
Following treatment, incubate the cells with fluorescently labeled LDL (e.g., DiI-LDL) for 1-4 hours.
-
Wash the cells to remove any unbound DiI-LDL.
-
Quantify the cellular uptake of DiI-LDL using fluorescence microscopy or a plate reader. Normalize the fluorescence signal to cell number (e.g., using a nuclear stain like DAPI).
Controls:
-
Positive Control: A compound known to increase LDL uptake, such as a statin (e.g., Simvastatin), which upregulates LDLR expression.[1]
-
Negative Control: Recombinant PCSK9 added to the cell culture medium, which will bind to LDLR and promote its degradation, thus reducing LDL uptake.[1][2]
-
Vehicle Control: The solvent for the test compounds (e.g., DMSO) to establish the baseline LDL uptake in the absence of any treatment.
In Vivo Efficacy Study in an Animal Model
Objective: To evaluate the LDL-lowering efficacy of LDL-iX in a relevant animal model of hypercholesterolemia.
Methodology:
-
Use a suitable animal model, such as LDL receptor knockout (LDLr-/-) mice, which develop severe hypercholesterolemia, especially when fed a high-fat/high-cholesterol diet.[3]
-
Acclimatize the animals and place them on a high-fat diet for several weeks to establish a high baseline of LDL cholesterol.
-
Randomize the animals into treatment groups: vehicle, LDL-iX, positive control, and negative control.
-
Administer the treatments for a defined period (e.g., 4 weeks) via an appropriate route (e.g., subcutaneous injection, oral gavage).
-
Collect blood samples at baseline and at the end of the study to measure plasma LDL cholesterol levels.
-
Calculate the percent change in LDL-C from baseline for each group.
Controls:
-
Positive Control: A clinically approved LDL-lowering drug with a similar mechanism of action if available (e.g., a PCSK9 inhibitor like Evolocumab) or a standard-of-care drug (e.g., a statin) to benchmark the efficacy of the test compound.
-
Negative Control: An inactive analog of LDL-iX to demonstrate that the observed effect is due to the specific pharmacological activity of the test compound and not to off-target or non-specific effects.
-
Vehicle Control: The formulation vehicle (e.g., saline, PBS) administered on the same schedule as the active treatments to control for any effects of the administration procedure and the vehicle itself.
References
Safety Operating Guide
Navigating the Disposal of LDL-IN-1: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced environment of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of LDL-IN-1, a small molecule inhibitor used in research settings. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat the substance as a potentially hazardous chemical waste.
Core Principles of Laboratory Waste Management
The foundation of safe disposal lies in a comprehensive understanding of laboratory waste management principles. Key tenets include:
-
Categorization is Critical : All waste must be accurately identified and segregated. For this compound, this means treating it as chemical waste, separate from biological, radioactive, or general lab waste.
-
Containment Matters : Use appropriate, chemical-resistant containers for collecting this compound waste.
-
Clear Labeling : Every waste container must be clearly labeled with its contents, associated hazards, and the date of accumulation.
-
Safe Storage : Designated satellite accumulation areas (SAAs) should be used for storing hazardous waste, ensuring incompatible materials are kept separate.[1]
-
Adherence to Regulations : All disposal procedures must comply with local, state, and federal regulations.
**Step-by-Step Disposal Protocol for this compound
The following protocol outlines the immediate and essential steps for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound in a designated, leak-proof container clearly labeled "Hazardous Chemical Waste: this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemical-resistant container. This container must also be labeled as "Hazardous Chemical Waste: this compound" and should specify the solvent used.
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container.
2. Container Management:
-
Proper Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound"), the primary hazards (e.g., "Caution: Research Chemical, Handle as Hazardous Waste"), the accumulation start date, and the responsible researcher's name.
-
Secure Storage: Store waste containers in a designated and properly ventilated satellite accumulation area.[1] Containers must be kept closed at all times, except when adding waste.[1][2]
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. For instance, acid waste should be kept separate from bases and solvents.[1][3]
3. Disposal Procedure:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[2]
-
No Evaporation: Hazardous chemical waste must not be disposed of by evaporation in a fume hood or any other area.[1][2]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all regulatory requirements.
4. Spill and Decontamination:
-
Spill Response: In the event of a spill, immediately alert others in the area and follow your laboratory's established spill cleanup procedures for chemical spills. Use appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Decontamination: Absorb liquid spills with an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. All cleanup materials must be disposed of as hazardous chemical waste.
-
Surface Cleaning: Decontaminate the affected surfaces with an appropriate solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste.
Experimental Protocols: A General Approach
While specific experimental protocols involving this compound are not publicly available, the handling of such a compound would typically involve the following general steps, with waste being generated at each stage:
-
Preparation of Stock Solutions: this compound powder would be dissolved in a suitable solvent (e.g., DMSO) to a specific concentration. Any residual powder and contaminated weighing materials would be disposed of as solid chemical waste. The stock solution would be stored under appropriate conditions.
-
Cell Culture Treatment: The stock solution would be diluted to the desired final concentration in cell culture media and added to cells. Pipette tips and any other disposables used in this process would be collected as chemical waste.
-
Assay Performance: Following treatment, various cellular assays would be performed. The supernatant containing the compound and any subsequent liquid waste from the assays would be collected as liquid chemical waste.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to final disposal.
References
Essential Safety and Handling Protocols for Novel Cholesterol-Like Compounds (e.g., LDL-IN-1)
Disclaimer: No specific Safety Data Sheet (SDS) for a compound designated "LDL-IN-1" has been located in publicly available databases. The following guidance is based on established best practices for handling novel, biologically active, cholesterol-like small molecules with unknown toxicological profiles. A thorough, compound-specific risk assessment must be conducted by researchers and institutional safety personnel before commencing any experimental work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be your primary resource for the safe handling and disposal of novel cholesterol-like research compounds, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment
As the specific hazards of this compound are not documented, it must be treated as a substance of unknown toxicity. Potential risks associated with a novel, biologically active, cholesterol-like molecule may include:
-
Acute Toxicity: Potential harm if inhaled, ingested, or absorbed through the skin.
-
Biological Activity: As a compound designed to interact with biological pathways (potentially related to LDL), it may have unintended physiological effects.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations * |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Change gloves frequently and immediately upon contamination. |
| Eye Protection | Safety glasses with side shields. | Chemical safety goggles or a full-face shield. |
| Body Protection | Standard laboratory coat. | A disposable gown worn over the lab coat. |
| Respiratory Protection | Not typically required for handling small quantities within a certified chemical fume hood. | A NIOSH-approved respirator with an appropriate cartridge should be considered if there is a risk of aerosolization outside of a fume hood. |
*High-risk operations include handling large quantities, generating aerosols (e.g., sonicating), or working outside of a primary engineering control like a fume hood.
Engineering Controls
-
Primary Engineering Control: All handling of this compound powder or stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated.[1][2]
Safe Handling and Operational Procedures
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE is available and in good condition.[3]
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
When handling the solid form, avoid creating dust.
-
For solutions, prevent the generation of aerosols.
-
Always use appropriate, calibrated equipment for measuring and transferring the compound.
-
Keep containers tightly sealed when not in use.[4]
-
-
Storage:
Spill and Emergency Procedures
-
Small Spills (within a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Wipe the area with a suitable solvent.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.[5]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel and the laboratory safety officer.
-
Prevent the spread of the spill.
-
Cleanup should only be performed by trained personnel wearing appropriate PPE.[5]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Do not dispose of this compound down the drain.[2][5] All waste must be collected in properly labeled, sealed containers and disposed of in accordance with local, state, and federal regulations.
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
